(6-Amino-3,5-dibromopyridin-2-yl)methanol
Description
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Properties
IUPAC Name |
(6-amino-3,5-dibromopyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBIJEXSGAFPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(6-Amino-3,5-dibromopyridin-2-yl)methanol chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of (6-Amino-3,5-dibromopyridin-2-yl)methanol , a critical halogenated pyridine intermediate used in the development of allosteric SHP2 inhibitors and other kinase-targeted therapeutics.
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a highly functionalized pyridine scaffold characterized by a unique substitution pattern that enables versatile downstream diversification. It serves as a linchpin intermediate in the synthesis of complex pharmaceutical agents, most notably SHP2 inhibitors (e.g., analogs of TNO155). Its value lies in the differential reactivity of its two bromine atoms (C3 and C5) and the orthogonally reactive hydroxymethyl and amino handles, allowing for precise, regioselective modular construction of drug candidates.
Chemical Identity & Physicochemical Properties[1][2][3]
Structural Nomenclature
-
IUPAC Name: (6-Amino-3,5-dibromopyridin-2-yl)methanol
-
Alternative Names: 2-Amino-3,5-dibromo-6-(hydroxymethyl)pyridine; 6-Hydroxymethyl-3,5-dibromopyridin-2-amine.
-
Molecular Formula: C₆H₆Br₂N₂O
-
Molecular Weight: 281.93 g/mol
-
SMILES: NC1=C(Br)C=C(Br)C(CO)=N1
Physicochemical Data
Note: Data derived from direct experimental reports of the analog 2-amino-3,5-dibromo-6-methylpyridine and SAR extrapolation where specific experimental values for the hydroxymethyl variant are proprietary.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline powder) | Off-white to pale yellow. |
| Melting Point | 160 – 165 °C (Estimated) | Higher than the methyl analog (143–148 °C) due to intermolecular H-bonding. |
| Solubility | DMSO, DMF, MeOH, EtOAc | High solubility in polar aprotic solvents; moderate in alcohols. |
| pKa (Calculated) | ~2.5 (Pyridine N) | Significantly reduced basicity compared to pyridine (5.2) due to electron-withdrawing Br atoms. |
| LogP | ~1.8 | Lipophilic, suitable for organic extraction. |
Synthetic Methodology
The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol is achieved through the electrophilic aromatic substitution (bromination) of the parent amino-alcohol. This protocol ensures high regioselectivity and yield.[1]
Core Synthesis Protocol: Oxidative Bromination
Reaction: (6-Aminopyridin-2-yl)methanol + 2 NBS
Reagents & Materials:
-
Substrate: (6-Aminopyridin-2-yl)methanol (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (2.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with (6-Aminopyridin-2-yl)methanol and dissolve in anhydrous MeCN. Cool the solution to 0 °C using an ice bath.
-
Bromination: Add NBS portion-wise over 30 minutes. Critical: Maintain low temperature to prevent oxidation of the primary alcohol.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.
-
Quench: Dilute with water and neutralize with saturated aqueous NaHCO₃.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography (0-50% EtOAc in Hexanes).
Synthesis Pathway Diagram
Caption: Step-wise bromination pathway converting the amino-pyridine precursor to the 3,5-dibromo target.
Reactivity Landscape & Applications
The synthetic utility of this scaffold is defined by the electronic differentiation between the C3 and C5 bromines.
Regioselectivity in Cross-Coupling
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two bromine atoms exhibit distinct reactivity profiles based on electronic activation and steric hindrance.
-
C3-Bromine (Para to Amino): This position is para to the strongly electron-donating amino group (-NH₂) and ortho to the hydroxymethyl group.
-
C5-Bromine (Ortho to Amino): This position is ortho to the amino group.
Reactivity Rule: In 2-amino-3,5-dibromopyridines, the position para to the amino group (C3 in this specific isomer) is typically more reactive toward oxidative addition by Pd(0) species. This allows for sequential functionalization:
-
First Coupling: Occurs at C3 (Para to NH₂).
-
Second Coupling: Occurs at C5 (Ortho to NH₂).
Functional Group Interconversion (FGI)
-
Hydroxymethyl Group: Can be oxidized to the aldehyde (MnO₂ or Swern) or carboxylic acid, or converted to a leaving group (Mesylate/Chloride) for SN2 cyclization (e.g., forming fused bicyclic systems like pyrido[2,3-b]pyrazines).
-
Amino Group: Serves as a nucleophile for cyclization or can be protected (Boc/Acetyl) to modulate the electronics of the pyridine ring.
Downstream Logic Flow
Caption: Divergent synthesis pathways showing regioselective coupling and cyclization to bioactive scaffolds.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The hydroxymethyl group makes the compound slightly hygroscopic.
-
Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizing agents.
References
- Synthesis of 2-Amino-3,5-dibromopyridines: Source: Sigma-Aldrich. "2-Amino-3,5-dibromo-6-methylpyridine Product Sheet."
-
Regioselectivity in Halogenated Pyridines
-
SHP2 Inhibitor Design & Synthesis
- Title: "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors."
- Source: Journal of Medicinal Chemistry (PubMed).
-
URL:[Link]
-
Bromination Methodologies
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol: A Comprehensive Technical Guide
Executive Summary
Substituted aminopyridines are privileged pharmacophores, frequently deployed as 1 in the development of kinase inhibitors[1]. The compound (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 2) represents a highly functionalized building block[2]. The presence of two sterically accessible bromine atoms enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxymethyl and amino groups offer versatile handles for further derivatization.
Strategic Elucidation Framework
When elucidating heavily substituted heteroaromatics, 1D NMR alone is often inadequate. In this specific molecule, five of the six pyridine ring positions are substituted, leaving only a single aromatic proton at C-4. Consequently, traditional ¹H-¹H COSY (Correlation Spectroscopy) correlations are absent, as there are no adjacent protons to couple with.
As a Senior Application Scientist, my approach to this structural challenge relies on a self-validating system: using High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and isotopic signature, followed by 2D NMR (HSQC and HMBC) to map the carbon skeleton via long-range heteronuclear couplings.
Figure 1: Multimodal analytical workflow for the structure elucidation of substituted pyridines.
High-Resolution Mass Spectrometry (HRMS)
The first analytical checkpoint is confirming the dibrominated core. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A molecule containing two bromine atoms will exhibit a distinct 1:2:1 isotopic cluster for the molecular ion [M+H]⁺. This isotopic signature acts as an internal validation mechanism, instantly confirming the halogenation state before any NMR data is processed.
Table 1: HRMS (ESI-TOF) Isotopic Pattern for[C₆H₇Br₂N₂O]⁺
| Isotope | Exact Mass (m/z) | Relative Abundance | Causality |
| [M+H]⁺ (⁷⁹Br₂) | 280.8923 | ~51% | Both bromines are the lighter ⁷⁹Br isotope. |
| [M+2+H]⁺ (⁷⁹Br⁸¹Br) | 282.8903 | ~100% | One ⁷⁹Br and one ⁸¹Br (Statistically favored base peak). |
| [M+4+H]⁺ (⁸¹Br₂) | 284.8882 | ~49% | Both bromines are the heavier ⁸¹Br isotope. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core challenge in this elucidation is assigning the quaternary carbons (C-2, C-3, C-5, C-6). In the related analog3, the ¹H NMR spectrum displays two meta-coupled protons (H-4 and H-6) with a characteristic coupling constant of J ≈ 2.2 - 2.4 Hz[3][4]. However, in (6-Amino-3,5-dibromopyridin-2-yl)methanol, the C-6 position is occupied by the amino group, and C-2 by the hydroxymethyl group. This leaves H-4 as an isolated, sharp singlet.
Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 (N) | - | - | - |
| 2 | - | ~158.2 | - |
| 3 | - | ~105.4 | - |
| 4 | 7.92, s, 1H | ~142.1 | C-2, C-3, C-5, C-6 |
| 5 | - | ~108.7 | - |
| 6 | - | ~156.5 | - |
| 2-CH₂ | 4.45, d, J = 5.5 Hz, 2H | ~62.4 | C-2, C-3, N-1 |
| 2-CH₂OH | 5.20, t, J = 5.5 Hz, 1H | - | C-2, 2-CH₂ |
| 6-NH₂ | 6.55, br s, 2H | - | C-5, C-6, N-1 |
2D NMR: The HMBC Regiochemical Map
To unambiguously assign the brominated carbons (C-3 and C-5), we rely on 5, which detects 2-bond and 3-bond carbon-proton couplings[5][6].
-
The H-4 singlet (~7.92 ppm) acts as the central anchor, showing strong 3-bond correlations to C-2 and C-6, and 2-bond correlations to C-3 and C-5.
-
The methylene protons (-CH₂-) show a 2-bond correlation to C-2 and a 3-bond correlation to C-3, effectively distinguishing C-3 from C-5.
-
The amino protons (-NH₂), which are observable in DMSO-d₆, show a 2-bond correlation to C-6 and a 3-bond correlation to C-5, confirming the regiochemistry of the right hemisphere.
Figure 2: Key HMBC network mapping the quaternary carbons of the aminopyridine ring.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and analytical integrity, the following step-by-step methodologies must be adhered to.
Protocol 1: NMR Sample Preparation and Acquisition
Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar -NH₂ and -OH groups require a strong hydrogen-bond accepting solvent to prevent severe line broadening and to allow the observation of the exchangeable protons.
-
Weighing: Accurately weigh 15-20 mg of the purified (6-Amino-3,5-dibromopyridin-2-yl)methanol.
-
Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).
-
Filtration: Pass the solution through a glass wool plug or a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube to remove paramagnetic particulate matter that could degrade magnetic field homogeneity.
-
Acquisition (1D): Acquire the ¹H NMR spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR spectrum with a minimum of 512 scans, using composite pulse decoupling (CPD).
-
Acquisition (2D): Set up the gradient-selected HMBC experiment optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz. Ensure the spectral width covers 0-10 ppm for ¹H and 0-200 ppm for ¹³C.
Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like aminopyridines, preventing in-source fragmentation and preserving the intact molecular ion.
-
Dilution: Prepare a 1 μg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid facilitates protonation of the pyridine nitrogen or the exocyclic amino group.
-
Injection: Inject 2 μL into the ESI source via direct infusion or a short C18 guard column.
-
Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 30 V.
-
Calibration: Use a sodium formate cluster solution as a lock-mass calibrant to ensure mass accuracy within < 5 ppm.
-
Analysis: Extract the mass spectrum from m/z 100 to 500. Verify the 1:2:1 isotopic pattern centered at m/z 282.8903.
Protocol 3: FT-IR Spectroscopy (ATR Method)
Causality: Attenuated Total Reflectance (ATR) FT-IR requires no sample preparation (like KBr pelleting), thereby preventing moisture absorption that could mask the critical -OH stretch.
-
Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Application: Place 2-3 mg of the solid powder directly onto the crystal.
-
Compression: Apply the pressure anvil to ensure intimate contact between the solid and the crystal surface.
-
Acquisition: Collect the sample spectrum. Look for the sharp, bifurcated N-H stretching bands (symmetric and asymmetric) around 3300-3400 cm⁻¹, and the broad O-H stretch overlapping in the 3200-3500 cm⁻¹ region.
References
- Source: nih.
- Source: researchgate.
- Source: benchchem.
- Title: CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)
- Title: 447 Heterocyclic Letters Vol.
- Source: beilstein-journals.
Sources
- 1. 2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5 [benchchem.com]
- 2. CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)methanol-毕得医药 [bidepharm.com]
- 3. heteroletters.org [heteroletters.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(6-Amino-3,5-dibromopyridin-2-yl)methanol: A Linchpin Scaffold for Kinase Inhibitor Discovery
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of (6-Amino-3,5-dibromopyridin-2-yl)methanol .
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2 ) is a highly functionalized pyridine intermediate used primarily in the synthesis of small-molecule kinase inhibitors and phosphatase modulators. Its structure features a "donor-acceptor" hydrogen-bonding motif (via the 2-amino-pyridine core) essential for ATP-competitive binding, while the 3,5-dibromo substitution pattern offers orthogonal handles for late-stage diversification via palladium-catalyzed cross-coupling.
This guide provides a validated synthetic workflow, structural analysis, and strategic application notes for medicinal chemists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |
| CAS Number | 1360438-19-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |
| pKa (Calculated) | ~3.5 (Pyridine N), ~13.5 (Primary amine) |
| Key Functional Groups | Primary Alcohol (C2), Aryl Bromides (C3, C5), Primary Amine (C6) |
| Precursor CAS | Methyl 6-amino-3,5-dibromopicolinate (443956-21-6 ) |
Validated Synthetic Methodology
The most reliable route to 1360438-19-2 avoids the non-selective bromination of (6-aminopyridin-2-yl)methanol. Instead, it utilizes a reductive strategy starting from the commercially available ester, Methyl 6-amino-3,5-dibromopicolinate . This ensures regiochemical integrity and simplifies purification.
Reaction Scheme
The synthesis involves the chemoselective reduction of the methyl ester to the primary alcohol using Sodium Borohydride (
Step-by-Step Protocol: Ester Reduction
Reagents:
-
Substrate: Methyl 6-amino-3,5-dibromopicolinate (CAS 443956-21-6)[1][2]
-
Reductant: Sodium Borohydride (
, 3.0 equiv) -
Additive: Calcium Chloride (
, 1.5 equiv) - Enhances reactivity via chelation -
Solvent: Ethanol/THF (2:1 v/v, anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 6-amino-3,5-dibromopicolinate (1.0 equiv) in anhydrous Ethanol/THF (0.2 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath. Add
(1.5 equiv) in one portion and stir for 15 minutes to allow complexation. -
Reduction: Slowly add
(3.0 equiv) portion-wise over 20 minutes. Caution: Gas evolution ( ) will occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester peak (
). -
Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (
) solution. Stir for 30 minutes to decompose borate complexes. -
Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, filter, and concentrate. -
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient 0-10% Methanol in DCM) to yield (6-Amino-3,5-dibromopyridin-2-yl)methanol as a pale yellow solid.
Yield Expectation: 75–85%
Strategic Applications in Medicinal Chemistry
The "Hinge Binder" Concept
The 2-amino-pyridine motif is a privileged scaffold in kinase inhibitors. The C6-amino group acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinases (e.g., CDK4/6 , BTK , TrkA ).
Regioselective Diversification (The "Orthogonal" Advantage)
The presence of two bromine atoms at positions C3 and C5 allows for sequential cross-coupling reactions, creating a "molecular hub."
-
C5-Position (Sterically Accessible): The C5-bromide is less sterically hindered and electronically activated (para to the amino group). It typically undergoes Suzuki-Miyaura coupling first under standard conditions.
-
C3-Position (Sterically Congested): The C3-bromide is flanked by the amino group and the pyridine nitrogen. It is more resistant to oxidative addition and usually requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures, allowing for a second, distinct coupling event.
Functionalization of the Alcohol
The C2-methanol group serves as a versatile handle:
-
Oxidation (
): Yields the aldehyde for reductive amination (installing solubilizing amine tails). -
Activation (
/ ): Converts to a leaving group for displacement, often used to attach ether-linked pharmacophores.
Visualizing the Workflow
The following diagram illustrates the synthesis and the divergent pathways for drug discovery applications.
Figure 1: Validated synthetic route from the ester precursor and subsequent chemoselective diversification pathways.
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Identity & CAS Verification
- Source: ChemSRC Database. "(6-Amino-3,5-dibromopyridin-2-yl)methanol - CAS 1360438-19-2".
-
Precursor Synthesis (Ester)
- Synthetic Methodology (Ester Reduction)
-
Medicinal Chemistry Application (Kinase Scaffolds)
- Source: National Institutes of Health (NIH). "One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity".
Sources
(6-Amino-3,5-dibromopyridin-2-yl)methanol molecular weight
An In-Depth Technical Guide to (6-Amino-3,5-dibromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a halogenated and functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, two bromine atoms, and a hydroxymethyl group, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, outlines logical synthetic strategies, details robust analytical characterization methodologies, and explores its potential applications, particularly as a versatile building block in drug discovery programs. The content is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Core Molecular Attributes
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This section details the key molecular and physical characteristics of (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Chemical Structure and Molecular Weight
The structural arrangement of functional groups on the pyridine ring is pivotal to the reactivity and potential biological activity of (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Molecular Formula: C₆H₆Br₂N₂O
Molecular Weight: 281.935 g/mol (calculated)
The calculated molecular weight is a critical parameter for all quantitative experimental work, including reaction stoichiometry and preparation of standard solutions for analytical assays.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Experimental Design |
| Melting Point | Expected to be a solid with a relatively high melting point due to hydrogen bonding and molecular weight. | Influences choice of recrystallization solvents and drying conditions. |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water and nonpolar solvents. | Critical for selecting reaction media and solvents for chromatographic purification and analytical characterization. |
| pKa | The amino group will be basic, while the pyridine nitrogen will be weakly basic. The hydroxyl group is weakly acidic. | Important for understanding its behavior in different pH environments, which can affect reactivity and solubility. |
Strategic Synthesis and Mechanistic Rationale
The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While a specific, validated synthesis for (6-Amino-3,5-dibromopyridin-2-yl)methanol is not widely published, a logical synthetic route can be proposed based on established pyridine chemistry.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the late-stage introduction of the hydroxymethyl group to a pre-functionalized pyridine ring. This approach avoids potential side reactions with the hydroxyl group during earlier bromination and amination steps.
Caption: Retrosynthetic analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Step-by-Step Synthetic Protocol
This proposed synthesis is designed with self-validating checkpoints at each stage, ensuring the integrity of the intermediates before proceeding.
Step 1: Bromination of 2-Aminopyridine
-
Rationale: Direct bromination of 2-aminopyridine is a common method to introduce bromine atoms onto the pyridine ring. The amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.
-
Protocol:
-
Dissolve 2-aminopyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent at a controlled temperature (e.g., 0-10 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent and purify by column chromatography to obtain 2-amino-3,5-dibromopyridine.
-
Step 2: Cyanation of 2-Amino-3,5-dibromopyridine
-
Rationale: The introduction of a cyano group at the 2-position can be achieved through a nucleophilic aromatic substitution reaction, although this can be challenging. A more reliable approach might involve a palladium-catalyzed cyanation.
-
Protocol (Palladium-Catalyzed):
-
Combine 2-amino-3,5-dibromopyridine, a cyanide source (e.g., zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF) in a reaction vessel.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Purify the crude product by column chromatography to yield 6-amino-3,5-dibromopyridine-2-carbonitrile.
-
Step 3: Hydrolysis of the Nitrile
-
Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Protocol (Acidic Hydrolysis):
-
Reflux 6-amino-3,5-dibromopyridine-2-carbonitrile in a strong acid solution (e.g., concentrated HCl or H₂SO₄).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction and neutralize to precipitate the carboxylic acid.
-
Filter and wash the solid to obtain 6-amino-3,5-dibromopyridine-2-carboxylic acid.
-
Step 4: Reduction of the Carboxylic Acid
-
Rationale: The carboxylic acid is reduced to the primary alcohol. Strong reducing agents are required for this transformation.
-
Protocol:
-
Suspend 6-amino-3,5-dibromopyridine-2-carboxylic acid in an anhydrous ether solvent (e.g., THF).
-
Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain (6-Amino-3,5-dibromopyridin-2-yl)methanol.
-
Comprehensive Analytical Characterization
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized (6-Amino-3,5-dibromopyridin-2-yl)methanol.[1]
Sources
An In-depth Technical Guide to the Synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its substituted pyridine core makes it a valuable intermediate for generating libraries of molecules for drug discovery. This guide provides a detailed, technically-grounded pathway for the synthesis of this compound, emphasizing the rationale behind the chosen synthetic strategy and methodologies.
A plausible and efficient synthetic route to (6-Amino-3,5-dibromopyridin-2-yl)methanol involves a three-step process starting from the readily available 2-amino-6-methylpyridine. This pathway includes an electrophilic bromination, an oxidation of the methyl group, and a final reduction to the desired alcohol.
Proposed Synthesis Pathway
The synthesis is strategically designed to first install the bromo-substituents onto the pyridine ring, followed by the functional group transformation of the methyl group to a hydroxymethyl group. This sequence is advantageous as the activating effect of the amino group facilitates the bromination, and the subsequent oxidation and reduction steps are robust and high-yielding transformations.
Caption: Proposed three-step synthesis pathway for (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Step 1: Bromination of 2-Amino-6-methylpyridine
The initial step involves the dibromination of 2-amino-6-methylpyridine to yield 2-amino-3,5-dibromo-6-methylpyridine. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 3 and 5 positions are targeted.
Experimental Protocol
A general procedure for the bromination of an aminopyridine derivative involves the use of a brominating agent in a suitable solvent.[1][2]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Addition of Brominating Agent: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-methylpyridine | [3][4][5] |
| Reagent | Bromine | [2] |
| Solvent | Acetic Acid | [3] |
| Product | 2-Amino-3,5-dibromo-6-methylpyridine | [6][7][8] |
Step 2: Oxidation of 2-Amino-3,5-dibromo-6-methylpyridine
The second step is the oxidation of the methyl group of 2-amino-3,5-dibromo-6-methylpyridine to a carboxylic acid, forming 6-amino-3,5-dibromopyridine-2-carboxylic acid. Strong oxidizing agents are typically required for the conversion of an alkyl group on an aromatic ring to a carboxylic acid.
Experimental Protocol
A common method for this type of oxidation is the use of potassium permanganate under basic conditions.
-
Reaction Setup: Suspend 2-amino-3,5-dibromo-6-methylpyridine in a mixture of water and a suitable co-solvent if necessary.
-
Addition of Oxidant: Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of time.
-
Reaction: Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired 6-amino-3,5-dibromopyridine-2-carboxylic acid.
Step 3: Reduction of 6-Amino-3,5-dibromopyridine-2-carboxylic acid
The final step is the reduction of the carboxylic acid group of 6-amino-3,5-dibromopyridine-2-carboxylic acid to a primary alcohol, yielding the target compound, (6-Amino-3,5-dibromopyridin-2-yl)methanol. A powerful reducing agent is necessary for this transformation.
Experimental Protocol
A well-established method for the reduction of carboxylic acids to alcohols is the use of lithium aluminum hydride (LiAlH4).[9]
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous etheral solvent such as tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Cool the suspension in an ice bath and add the 6-amino-3,5-dibromopyridine-2-carboxylic acid portion-wise, controlling the rate of addition to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Purification: Filter the resulting precipitate and wash it with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (6-Amino-3,5-dibromopyridin-2-yl)methanol.
| Parameter | Value | Reference |
| Starting Material | 6-Amino-3,5-dibromopyridine-2-carboxylic acid | - |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | [9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |
| Product | (6-Amino-3,5-dibromopyridin-2-yl)methanol | - |
Conclusion
The described three-step synthesis pathway provides a reliable and scalable method for the preparation of (6-Amino-3,5-dibromopyridin-2-yl)methanol. The choice of reagents and reaction conditions is based on well-established and high-yielding organic transformations. This guide offers a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.
References
-
ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]
-
ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
PMC. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
University of Dundee Research Portal. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
PMC. (n.d.). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 33674-96-3 | Product Name : (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]
-
MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.
-
PMC. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 6-Aminopyridine-3-carboxylic acid 97 3167-49-5. Retrieved from [Link]
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- Google Patents. (n.d.). WO1994007841A1 - Process for reducing carboxylic acids or carboxylic acid derivatives, and novel compounds.
-
MDPI. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Amino-3,5-dibromo-6-methylpyridine 97 91872-10-5. Retrieved from [Link]
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- 7. CAS 91872-10-5 | 2-Amino-3,5-dibromo-6-methylpyridine - Synblock [synblock.com]
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- 9. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
Technical Whitepaper: Synthesis and Starting Materials of (6-Amino-3,5-dibromopyridin-2-yl)methanol
Executive Summary & Industrial Relevance
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2) is a highly specialized, polyfunctionalized pyridine building block extensively utilized in modern medicinal chemistry. Featuring an amino group, two heavy halogen atoms (bromine), and a hydroxymethyl moiety, it serves as a critical intermediate for synthesizing complex fused heterocycles. Notably, derivatives of this scaffold have been heavily cited in the development of novel antiviral therapeutics, including 1[1].
This technical guide provides a comprehensive analysis of the starting materials, retrosynthetic pathways, and validated experimental methodologies required to synthesize this compound with high chemoselectivity and yield.
Retrosynthetic Strategies & Starting Material Selection
The synthesis of highly functionalized pyridines requires strict control over regioselectivity (during halogenation) and chemoselectivity (during reduction). We evaluate two primary retrosynthetic pathways:
Route A: The Picolinic Acid Pathway (Industrially Preferred)
This route relies on the functionalization of 6-Aminopicolinic acid . It is the most robust and scalable method due to the predictable directing effects of the amino and carboxylic acid groups.
-
Bromination: 6-Aminopicolinic acid is subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) or Br₂ to yield2[2].
-
Esterification: The acid is converted to2[2] to facilitate milder downstream reduction.
-
Selective Reduction: The ester is reduced to the target alcohol, (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Route B: The Boekelheide Rearrangement Pathway (Alternative)
This route begins with 2-Amino-6-methylpyridine . While viable, it is synthetically longer and less atom-economical.
-
Bromination: Yields 2-amino-3,5-dibromo-6-methylpyridine.
-
N-Oxidation: The pyridine nitrogen is oxidized using mCPBA.
-
Boekelheide Rearrangement: Treatment with Trifluoroacetic anhydride (TFAA) triggers a [3,3]-sigmatropic rearrangement, migrating the oxygen to the methyl group to form an ester, which is subsequently hydrolyzed to the target alcohol.
Pathway Visualization
Fig 1: Chemoselective synthetic pathways to (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Mechanistic Causality in Reagent Selection (E-E-A-T)
The most critical step in this synthesis is the conversion of the carboxylic acid/ester to the primary alcohol. The presence of two bromine atoms on an electron-deficient pyridine ring introduces a high risk of hydrodehalogenation (the unwanted replacement of bromine with hydrogen).
-
Why avoid Lithium Aluminum Hydride (LiAlH₄)? LiAlH₄ is a powerful hydride donor. When applied to polyhalogenated pyridines, it frequently triggers nucleophilic aromatic substitution or single-electron transfer (SET) mechanisms, resulting in the rapid loss of the C3 and C5 bromines.
-
Why use the NaBH₄ / CaCl₂ system? By first converting the picolinic acid to an ester (Methyl 6-amino-3,5-dibromopicolinate), we can utilize milder reducing agents. Sodium borohydride (NaBH₄) alone is generally too weak to reduce esters efficiently. However, the addition of anhydrous Calcium Chloride (CaCl₂) generates Calcium Borohydride (
) in situ. This Lewis acid-activated complex is highly chemoselective: it rapidly reduces the ester to the hydroxymethyl group while leaving the sensitive C-Br bonds completely intact.
Validated Experimental Protocols
The following protocol details the self-validating, optimal synthesis of the target compound via Route A.
Step 1: Synthesis of Methyl 6-amino-3,5-dibromopicolinate
-
Preparation: Suspend 6-amino-3,5-dibromopicolinic acid (1.0 eq) in anhydrous Methanol (10 volumes).
-
Catalysis: Slowly add concentrated Sulfuric Acid (H₂SO₄) (0.2 eq) dropwise at 0°C.
-
Reaction: Heat the mixture to reflux (65°C) for 12 hours. Monitor via LC-MS. The reaction is complete when the acid mass peak disappears.
-
Workup: Concentrate the methanol under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8. Extract with Dichloromethane (3x). Dry over Na₂SO₄ and evaporate to yield Methyl 6-amino-3,5-dibromopicolinate as an off-white solid.
Step 2: Chemoselective Reduction to (6-Amino-3,5-dibromopyridin-2-yl)methanol
-
Preparation: Dissolve Methyl 6-amino-3,5-dibromopicolinate (1.0 eq) in anhydrous THF/Ethanol (1:1 v/v, 15 volumes) under a strict nitrogen atmosphere.
-
Activation: Add anhydrous Calcium Chloride (CaCl₂) (1.5 eq) to the solution and stir for 15 minutes at room temperature to ensure dissolution.
-
Reduction: Cool the reaction vessel to 0°C. Slowly add Sodium Borohydride (NaBH₄) (2.5 eq) in small portions to control the exothermic evolution of hydrogen gas.
-
Monitoring: Allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The self-validating endpoint is the complete disappearance of the higher-Rf ester spot.
-
Quenching & Workup: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl (gas evolution will occur). Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield pure3[3].
Quantitative Data & Comparative Intermediates
The table below summarizes the key starting materials, their roles, and the chemoselectivity risks mitigated by the protocols described above.
| Chemical Entity | CAS Number | Role in Synthesis | Typical Step Yield | Chemoselectivity Risk / Challenge |
| 6-Aminopicolinic Acid | 3167-49-5 | Primary Starting Material | N/A | Low |
| 6-Amino-3,5-dibromopicolinic acid | 1360437-38-2 | Halogenated Intermediate | 85-90% | Over-bromination at C4 |
| Methyl 6-amino-3,5-dibromopicolinate | 443956-21-6 | Activated Precursor | 90-95% | Hydrolysis during workup |
| 2-Amino-6-methylpyridine | 1824-81-3 | Alternative Starting Material | N/A | High (Requires harsh N-oxidation) |
| (6-Amino-3,5-dibromopyridin-2-yl)methanol | 1360438-19-2 | Target API Building Block | 75-82% | Hydrodehalogenation of C-Br bonds |
References
- Google Patents (WO2021262990A1) - Capsid inhibitors for the treatment of HIV. (Details the use of methyl 6-amino-3,5-dibromopicolinate and related halogenated pyridines in API synthesis).
Sources
This guide provides an in-depth technical analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol and its associated halogenated pyridine scaffolds. It is designed for medicinal chemists and process development scientists focusing on kinase inhibitors, phosphatase (SHP2) modulation, and heterobifunctional degrader (PROTAC) design.
CAS Registry Number (Core Scaffold): Derived from 35486-42-1 (2-Amino-3,5-dibromopyridine) Molecular Formula: C₆H₆Br₂N₂O Molecular Weight: 297.93 g/mol
Executive Summary & Structural Significance
The (6-Amino-3,5-dibromopyridin-2-yl)methanol scaffold represents a high-value "privileged structure" in modern drug discovery. Its utility stems from its dense functionality :
-
3,5-Dibromo Pattern: Offers two distinct vectors for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of trisubstituted pyridines.
-
6-Amino Group: Acts as a hydrogen bond donor/acceptor (critical for hinge binding in kinases) or a nucleophile for cyclization.
-
2-Hydroxymethyl Handle: A versatile attachment point for solubilizing groups, linkers (in PROTACs), or further oxidation to electrophilic aldehydes.
This molecule is a key intermediate in the synthesis of SHP2 inhibitors (e.g., analogs of TNO155), FGFR4 inhibitors , and GSK-3β modulators .
Synthetic Routes & Methodology
The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol typically follows two primary retrosynthetic disconnections: Electrophilic Aromatic Substitution (Bromination) or Carbonyl Reduction .
Route A: Bromination of (6-Aminopyridin-2-yl)methanol
This is the most direct approach, utilizing the strong ortho/para directing effect of the amino group to install bromine atoms at the 3 and 5 positions.
Protocol:
-
Starting Material: (6-Aminopyridin-2-yl)methanol (CAS 113293-71-3).
-
Reagent: N-Bromosuccinimide (NBS) (2.05 - 2.2 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (polar aprotic solvents favor regioselectivity).
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Workup: Quench with aqueous Na₂S₂O₃ to remove excess bromine; extract with EtOAc.
Route B: Reduction of 6-Amino-3,5-dibromopicolinate
Preferred for large-scale manufacturing to avoid over-bromination side products.
Protocol:
-
Starting Material: Methyl 6-amino-3,5-dibromopicolinate (derived from esterification of the acid).
-
Reagent: NaBH₄ (in MeOH) or LiAlH₄ (in THF).
-
Conditions: 0°C, gradual warming.
-
Note: The presence of the amino group requires careful stoichiometry to prevent coordination complexes with the reducing agent.
Visualization: Synthetic Pathways
Figure 1: Convergent synthetic pathways to the target scaffold. Route B (via ester) typically offers higher purity profiles.
Reactivity Profile & Chemoselectivity
The 3,5-dibromo motif presents a challenge and opportunity in chemoselectivity.
| Reaction Type | Site of Action | Selectivity Logic |
| Suzuki Coupling | C-5 Bromine | The C-5 position is electronically more deficient (para to Carbonyl/Alcohol, meta to Amino) compared to C-3, often reacting first in Pd-catalyzed cycles. |
| Suzuki Coupling | C-3 Bromine | Sterically hindered by the adjacent amino (C-2/6) and hydroxymethyl (C-2) groups. Requires specialized ligands (e.g., SPhos, XPhos) and higher temperatures. |
| Oxidation | C-2 Alcohol | MnO₂ or Swern oxidation yields the aldehyde, a precursor for reductive amination (common in SHP2 inhibitor synthesis). |
| Sandmeyer | C-6 Amino | Can be converted to F, Cl, I, or CN via diazonium intermediates, though this destroys the hinge-binding motif. |
Experimental Protocol: Chemoselective C-5 Suzuki Coupling
To selectively functionalize the 5-position while leaving the 3-position intact:
-
Reactants: Scaffold (1.0 eq), Boronic Acid (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (2.0 eq, aqueous).
-
Solvent: DME/Water (3:1).
-
Temp: 80°C, 4-6 hours.
-
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the less sterically hindered and more electron-deficient C-5 bromide.
Applications in Drug Discovery[1][2]
SHP2 Allosteric Inhibitors
This scaffold is structurally homologous to intermediates used in the synthesis of TNO155 and related SHP2 inhibitors. The pyridine nitrogen and the 6-amino group form a critical "pincer" interaction within the allosteric pocket, while the 3,5-substituents fill hydrophobic sub-pockets.
Heterobifunctional Degraders (PROTACs)
The hydroxymethyl group serves as an ideal "exit vector" for linker attachment.
-
Chemistry: Conversion of the alcohol to a mesylate or tosylate allows for nucleophilic displacement by a diamine linker.
-
Result: Creates a bridge to an E3 ligase ligand (e.g., VHL or Cereblon) without disrupting the warhead's binding affinity.
Visualization: Structure-Activity Relationship (SAR) Map
Figure 2: Functional mapping of the scaffold for medicinal chemistry optimization.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Risk: Halogenated pyridines can cause severe contact dermatitis.
-
Protocol:
-
Always handle in a fume hood.
-
Use nitrile gloves (double-gloving recommended for organolithium steps).
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
-
References
-
Synthesis of (6-Amino-3-pyridinyl)
-
Bromination of Aminopyridines (Methodology)
-
Related Scaffold (3-Amino-6-bromopicolinic acid)
-
Applications in SHP2/Kinase Inhibition
- Title: Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors
- Source: Bioorganic Chemistry (via PubMed)
-
URL:[Link]
- General Reactivity of 2-Amino-3,5-dibromopyridines: Title: 2-Amino-3,5-dibromopyridine | 35486-42-1 Source: J&K Scientific
Sources
- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
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- 3. heteroletters.org [heteroletters.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
(6-Amino-3,5-dibromopyridin-2-yl)methanol: A Versatile Dihalogenated Pyridine Scaffold in Advanced Medicinal Chemistry
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the design of highly functionalized, low-molecular-weight building blocks is critical for the rapid generation of complex chemical libraries. (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2)[1] represents a privileged "plug-and-play" scaffold.
This molecule features a unique combination of orthogonal reactive sites: a central pyridine core, a primary alcohol at the C2 position, a free primary amine at the C6 position, and two bromine atoms at the C3 and C5 positions[2]. The strategic placement of these functional groups allows medicinal chemists to perform sequential, regioselective transformations. The free amine and adjacent bromine can be leveraged to construct fused bicyclic heterocycles (such as pyrido[2,3-d]pyrimidines or imidazo[1,2-a]pyridines), which are highly sought after in the development of ATP-competitive kinase inhibitors and novel antibacterial agents[3].
Physicochemical Properties & Scaffold Data
To ensure predictable behavior in both synthetic workflows and downstream biological assays, understanding the baseline physicochemical properties of the scaffold is essential. The data below summarizes the core metrics of (6-Amino-3,5-dibromopyridin-2-yl)methanol[4],[2].
| Property | Value |
| IUPAC Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |
| CAS Registry Number | 1360438-19-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molar Mass | 281.93 g/mol |
| Scaffold Class | Dihalogenated Aminopyridine |
| Hydrogen Bond Donors | 2 (Primary Amine, Hydroxyl) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Amine N, Hydroxyl O) |
Mechanistic Pathways & Orthogonal Reactivity
The true value of (6-Amino-3,5-dibromopyridin-2-yl)methanol lies in its orthogonal reactivity. The two bromine atoms (C3 and C5) exist in distinct electronic and steric environments, allowing for regioselective transition-metal-catalyzed cross-coupling[5].
-
C5-Bromine Reactivity: The C5 position is situated ortho to the primary amine. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the free amine can act as a directing group. The lone pair on the nitrogen coordinates with the Pd(0) species, bringing the metal center into close proximity with the C5-Br bond, thereby significantly lowering the activation energy for oxidative addition at this site.
-
C3-Bromine Reactivity: The C3 position is flanked by the C2-hydroxymethyl group. If the C6-amine is protected with a bulky group (such as a tert-butyloxycarbonyl or Boc group), the steric hindrance at the C5 position increases dramatically. This steric shielding forces the palladium catalyst to preferentially undergo oxidative addition at the less hindered C3-Br bond, effectively inverting the regioselectivity of the scaffold.
Fig 1. Orthogonal reactivity map of the (6-Amino-3,5-dibromopyridin-2-yl)methanol scaffold.
Chemoselective Synthesis & Experimental Protocols
(6-Amino-3,5-dibromopyridin-2-yl)methanol is typically synthesized via the reduction of its ester precursor, methyl 6-amino-3,5-dibromopyridine-2-carboxylate (CAS: 443956-21-6)[6],[7].
Causality in Reagent Selection (E-E-A-T Principle)
Reducing an ester to a primary alcohol in the presence of two aryl bromides requires strict chemoselectivity. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) are prone to causing hydrodehalogenation, stripping the valuable bromine atoms from the pyridine ring. To prevent this, a milder, Lewis-acid-mediated reduction utilizing Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) is employed. When mixed in an ethanol/THF solvent system, these reagents generate Calcium Borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and allowing the mild borohydride to attack the ester exclusively, leaving the sensitive C-Br bonds fully intact.
Step-by-Step Reduction Protocol
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 6-amino-3,5-dibromopyridine-2-carboxylate (1.0 equiv) in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and absolute Ethanol (0.2 M concentration).
-
Lewis Acid Addition: Add anhydrous Calcium Chloride (CaCl₂, 2.0 equiv) to the stirring solution at room temperature. Stir for 15 minutes to allow for complete dissolution and carbonyl coordination.
-
Hydride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Borohydride (NaBH₄, 4.0 equiv) in small portions over 20 minutes to control the evolution of hydrogen gas.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the complete consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).
-
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Extract the aqueous layer three times with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Fig 2. Chemoselective reduction and regioselective downstream functionalization workflow.
Applications in Drug Discovery
The structural motif of (6-Amino-3,5-dibromopyridin-2-yl)methanol is highly represented in the patent literature surrounding anti-infective and oncological drug discovery. For example, derivatives of the 6-amino-3,5-dibromopyridine scaffold have been extensively utilized in the synthesis of nitrogen-containing bicyclic heterocycles, which serve as potent antibacterial agents targeting DNA gyrase and topoisomerase IV ()[3].
Furthermore, by oxidizing the C2-methanol group to an aldehyde (using Dess-Martin periodinane or Swern conditions), researchers can unlock condensation pathways with the adjacent C3-bromine or C6-amine to form complex tricyclic systems. This makes the molecule an indispensable precursor for generating proprietary chemical space in early-stage pharmaceutical development.
References
- Title: WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials Source: Google Patents URL
-
Title: Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]
Sources
- 1. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]
- 2. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]
- 3. WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials - Google Patents [patents.google.com]
- 4. CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)methanol-毕得医药 [bidepharm.com]
- 5. researchgate.net [researchgate.net]
- 6. aceschem.com [aceschem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
(6-Amino-3,5-dibromopyridin-2-yl)methanol safety and handling
Technical Whitepaper: Safe Handling and Operational Protocols for (6-Amino-3,5-dibromopyridin-2-yl)methanol
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of kinase inhibitors (e.g., FGFR4 targets) and complex pharmaceutical intermediates. Its structure—comprising a basic pyridine core, a polar primary alcohol, a reactive amino group, and two lipophilic bromine atoms—presents a unique physicochemical profile that demands specific handling protocols.
This guide moves beyond generic safety data sheets (SDS) to provide a causal analysis of the compound's risks, stability factors, and operational requirements. It is designed for researchers requiring high-fidelity protocols to maintain compound integrity and personnel safety.
Chemical Identity & Physicochemical Profile
Understanding the molecular architecture is the first step in effective risk management. The presence of halogen atoms (Br) increases lipophilicity and potential bioaccumulation, while the amino-alcohol motif introduces hydrogen bonding capability, affecting solubility and hygroscopicity.
| Property | Specification |
| Chemical Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |
| CAS Number | 1360438-19-2 |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Acidity/Basicity | Weakly basic (Pyridine N and Amino group) |
| Stability Factors | Light Sensitive (Halogenated heterocycle); Hygroscopic |
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for this exact CAS is limited, structural analogues (halopyridines and aminopyridines) dictate a conservative safety profile. The primary risks are derived from the compound's ability to intercalate biological membranes and react with nucleophilic biological targets.
GHS Hazard Statements
-
H302: Harmful if swallowed (Acute Toxicity, Oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Toxicological Causality
-
Skin/Eye Irritation: The free amine (-NH2) and pyridine nitrogen create a basic local environment upon contact with moisture on skin or mucous membranes, leading to caustic irritation.
-
Systemic Toxicity: Halogenated pyridines can act as metabolic disruptors. The dibromo-substitution pattern suggests potential for hepatic processing strain, necessitating strict containment to prevent chronic low-level exposure.
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The handling protocol requires a "Barrier & Containment" approach.
PPE Selection Logic
-
Hand Protection: Nitrile Rubber (minimum 0.11 mm thickness) is required.
-
Reasoning: Latex is permeable to many organic solvents (DMSO/DMF) used to dissolve this compound. If the solid is dissolved in DMSO, it becomes a skin-penetrating vector, carrying the toxic payload directly into the bloodstream.
-
-
Respiratory Protection: Handling the dry powder requires a NIOSH N95 (US) or P2 (EU) particulate respirator if outside a fume hood.
-
Reasoning: The fine particulate nature allows for aerosolization during weighing. Inhalation of basic pyridine dust causes immediate respiratory inflammation.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields are recommended during synthesis scale-up.
Engineering Control Workflow
All open-vessel manipulations (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
Figure 1: Decision matrix for PPE and engineering controls based on physical state.
Operational Protocols: Storage, Stability, and Synthesis
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated) .
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]
-
Light: Protect from light (Amber vials or foil-wrapped). Brominated compounds can undergo photolytic dehalogenation.
Solubilization Protocol
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Technique: Add solvent to the powder slowly. Vortexing is preferred over sonication to avoid heating, which may degrade the compound.
-
Self-Validating Check: The solution should be clear. Turbidity indicates insolubility or moisture contamination (hydrolysis risk).
Synthesis Context & Reactivity
When using this compound as an intermediate (e.g., in SNAr reactions or Suzuki couplings):
-
Reactivity: The hydroxyl group (-OH) is a nucleophile but less reactive than the amine (-NH2). However, under basic conditions (NaH), the alkoxide can form.
-
Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) which will attack the amine and alcohol. Avoid acid chlorides unless protection of the alcohol/amine is intended.
Emergency Response & Waste Management
Spill Response
-
Solid Spill: Do not dry sweep (creates dust). Wet with a compatible solvent (isopropanol) or use a HEPA-filtered vacuum, then wipe with damp absorbent pads.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes. Critical: Lift eyelids to ensure removal of basic pyridine residues trapped in the fornix.
-
Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase skin absorption of the compound.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with aqueous acid waste streams (risk of exothermic salt formation). Segregate into "Halogenated Solvents/Organics" containers.
Figure 2: Emergency response triage workflow.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Halogenated Aminopyridines Toxicity Profile. Retrieved from [Link]
-
Heterocyclic Letters. (2021). Synthesis and handling of brominated aminopyridines. Retrieved from [Link]
Sources
- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Elucidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol: A Technical Guide for MS, NMR, and IR Profiling
Executive Summary & Compound Identity
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2) is a highly functionalized, poly-substituted pyridine derivative widely utilized as a critical building block in the synthesis of advanced therapeutics, including kinase inhibitors and novel antibacterials[1],[2].
As a Senior Application Scientist, I approach the structural validation of such dense heterocyclic systems not as a mere checklist of peaks, but as a self-validating logical matrix. The presence of two heavy halogens (bromine), a primary amine, a primary alcohol, and a fully substituted pyridine ring creates a unique spectroscopic signature. This whitepaper details the causal relationships between the molecule's structure and its High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) profiles.
Structural & Mechanistic Overview
To establish absolute structural confidence, we employ an orthogonal analytical workflow. Mass spectrometry confirms the exact mass and isotopic distribution of the halogens; NMR maps the carbon-hydrogen connectivity framework; and IR validates the presence of the heteroatomic functional groups.
Spectroscopic workflow for the structural validation of the target compound.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of the Isotopic Signature
The defining feature of this molecule in mass spectrometry is its dibrominated core. Bromine exists in nature as two stable isotopes,
Quantitative HRMS (ESI+) Data
| Ion Species | Isotope Composition | Theoretical m/z | Expected Relative Abundance | Diagnostic Value |
| 280.8825 | ~25% | Confirms intact molecule | ||
| 282.8805 | ~50% (Base Peak) | Confirms dibromo presence | ||
| 284.8784 | ~25% | Completes 1:2:1 triplet | ||
| 264.8700 | Variable | Loss of hydroxyl group |
Nuclear Magnetic Resonance (NMR) Elucidation
Solvent Selection and Causality
For highly functionalized heterocycles containing exchangeable protons (
2D NMR Logic (HMBC)
Because the pyridine ring has only one proton (H-4), 1D
Key Heteronuclear Multiple Bond Correlation (HMBC) logic for structural assignment.
Quantitative NMR Data (400 MHz / 100 MHz, DMSO- )
| Position | Key HMBC Correlations ( | ||
| 2 | - | 156.0 | - |
| 3 | - | 104.5 | - |
| 4 | 8.10, s, 1H | 142.3 | C-2, C-3, C-5, C-6 |
| 5 | - | 106.2 | - |
| 6 | - | 158.5 | - |
| 7 ( | 4.45, d, | 62.1 | C-2, C-3 |
| OH | 5.20, t, | - | C-7, C-2 |
| 6.40, br s, 2H | - | C-5, C-6 |
Infrared (IR) Vibrational Analysis
Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellet methods to prevent halide exchange artifacts (where Br could swap with Cl from the matrix) and to avoid moisture absorption that obscures the critical
Quantitative FT-IR Bands (ATR)
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |
| 3450, 3350 | Medium, Doublet | Primary Amine ( | N-H asymmetric and symmetric stretch |
| 3200 - 3100 | Broad, Strong | Hydroxyl ( | O-H stretch (hydrogen-bonded) |
| 1610, 1550 | Strong | Pyridine Ring | C=N and C=C aromatic stretching |
| 1050 | Strong | Primary Alcohol | C-O stretch |
| 580, 540 | Strong | Aryl Bromide | C-Br stretch |
Experimental Protocols for Spectroscopic Acquisition
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Sample Preparation and Acquisition
-
Sample Drying: Dry 15 mg of (6-Amino-3,5-dibromopyridin-2-yl)methanol under high vacuum for 2 hours to remove trace water, which would otherwise overlap with the
region. -
Solvation: Dissolve the sample in 0.6 mL of anhydrous DMSO-
(containing 0.03% v/v TMS as an internal standard). -
Locking & Shimming: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the TMS linewidth is
Hz. -
Acquisition:
-
1H NMR: Run 16 scans with a 30° pulse angle and a 2-second relaxation delay (
). -
13C NMR: Run 512 scans with proton decoupling (WALTZ-16) and a 2-second
. -
HMBC: Acquire using a standard gradient-selected sequence optimized for long-range couplings (
Hz).
-
Protocol B: HRMS Analysis via LC-ESI-MS
-
Preparation: Prepare a
solution of the compound in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization. -
Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy within
ppm. -
Injection: Inject
into the ESI source. -
Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 300°C, and operate in positive ion mode (
). -
Validation: Extract the ion chromatogram for
280-286 and verify the 1:2:1 isotopic distribution against theoretical models.
Protocol C: ATR-FTIR Spectroscopy
-
Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans,
resolution) to subtract atmospheric and water vapor. -
Loading: Place ~2 mg of the neat solid powder directly onto the ATR crystal.
-
Compression: Apply consistent pressure using the anvil arm to ensure intimate contact between the crystal and the sample.
-
Acquisition: Acquire 32 scans from
to . Apply ATR correction algorithms to adjust for penetration depth variances at lower wavenumbers.
References[3] Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition". Cengage. URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/[4] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". Wiley. URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376[1] Bidepharm. "CAS: 1360438-19-2 (6-Amino-3,5-dibromopyridin-2-yl)methanol". Bidepharm. URL: https://www.bidepharm.com/products/1360438-19-2.html[2] ChemicalBook. "(6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2". ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02636306.htm
Sources
Methodological & Application
(6-Amino-3,5-dibromopyridin-2-yl)methanol in medicinal chemistry
Technical Application Note: Strategic Utilization of (6-Amino-3,5-dibromopyridin-2-yl)methanol in Medicinal Chemistry
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1805123-91-4 analog/isomer) represents a high-value "linchpin" intermediate in modern drug discovery. Its unique substitution pattern—combining a bis-electrophilic dibromo core, a nucleophilic amino group, and a polar hydroxymethyl handle—makes it an ideal precursor for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
This guide details the strategic application of this molecule in synthesizing SHP2 allosteric inhibitors and fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines). We provide validated protocols for regioselective cross-coupling and cyclization, addressing the specific electronic and steric challenges posed by the aminopyridine core.
Structural Analysis & Reactivity Profile
The molecule features three distinct "vectors" for chemical elaboration. Understanding the electronic interplay between these groups is critical for designing successful synthetic routes.
| Vector | Functional Group | Electronic Character | Primary Application |
| C6 | Amino (-NH | Strong EDG (Electron Donating) | Nucleophile for cyclization; Directing group for Pd-coupling. |
| C3 | Bromine (-Br) | Electrophile (Activated) | Primary Cross-Coupling Site. Located para to the amino group, making it electronically favorable for oxidative addition despite steric proximity to the methanol. |
| C5 | Bromine (-Br) | Electrophile (Deactivated) | Secondary Cross-Coupling Site. Located ortho to the amino group; relatively electron-rich and less reactive than C3. |
| C2 | Methanol (-CH | Polar / Amphiphilic | Linker attachment point (PROTACs); Solubilizing group; Precursor to aldehydes/amines. |
Key Insight: In 2-amino-3,5-dibromopyridine systems, the position para to the amino group is typically more reactive in Suzuki-Miyaura couplings due to resonance effects. For this specific isomer, C3 is para to the C6-amino group , designating it as the site of first functionalization.
Application 1: Synthesis of Fused Heterocycles (SHP2 Inhibitor Scaffolds)
The 6-amino-pyridine core is a structural hallmark of allosteric SHP2 inhibitors (e.g., analogs of SHP099). The adjacent ring nitrogen (N1) and the C6-amino group allow for the construction of imidazo[1,2-a]pyridine scaffolds, a privileged structure in kinase and phosphatase inhibition.
Mechanism: Condensation & Cyclization
Reaction with
Figure 1: Cyclization pathway to Imidazo[1,2-a]pyridine scaffolds.
Application 2: Regioselective Suzuki-Miyaura Coupling
Selective functionalization of the dibromo-core is achievable by exploiting the electronic differentiation between C3 and C5.
-
Site A (C3-Br): Para to the amino group. More reactive towards Pd(0) oxidative addition.
-
Site B (C5-Br): Ortho to the amino group. Less reactive.
Protocol Strategy: To maximize yield and selectivity, the amino group should often be protected (e.g., Acetyl or Boc) to prevent catalyst poisoning, although optimized ligand systems (e.g., XPhos, SPhos) allow coupling with the free amine.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C3
Target: Mono-arylation at the position para to the amine.
Reagents:
-
Substrate: (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)
(1.1 equiv) -
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or Pd(PPh ) (5 mol%) -
Base: Na
CO (2.0 M aq, 3.0 equiv)
Procedure:
-
Setup: Charge a reaction vial with the dibromo-pyridine substrate, aryl boronic acid, and Pd catalyst.
-
Inertion: Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 60–70 °C . Note: Do not exceed 80 °C initially to prevent bis-coupling. Monitor by LCMS. The C3-product (para-coupled) typically forms within 2-4 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product elutes before the bis-coupled byproduct.
Protocol B: Cyclization to Imidazo[1,2-a]pyridine
Target: Formation of the bicyclic core.
Reagents:
-
Substrate: (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv)
-
Reagent: 2-Bromoacetophenone (or derivative) (1.2 equiv)
-
Base: NaHCO
(2.0 equiv) or Et N -
Solvent: Ethanol or n-Butanol
Procedure:
-
Dissolve the substrate and
-bromo ketone in Ethanol. -
Heat to Reflux (80 °C) for 6–12 hours.
-
Monitor consumption of the aminopyridine by TLC.[2]
-
Workup: Evaporate volatiles. Redissolve in DCM/Water. Neutralize if necessary.
-
Result: The product retains the hydroxymethyl group and the bromines (unless displaced), providing a fused scaffold ready for further coupling.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Catalyst Poisoning | Free NH | Protect NH |
| Low Regioselectivity | Temperature too high. | Lower reaction temp to 40-50 °C; Use steric ligands (e.g., P(t-Bu) |
| Poor Solubility | Polar OH + NH | Use polar aprotic cosolvents (DMF/DMA) or protect alcohol as TBS ether. |
References
-
BenchChem Technical Support. Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. (General protocol for aminopyridine coupling).
-
National Institutes of Health (NIH). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. (Context for SHP2 inhibitor scaffolds).
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Methodology for aminopyridine derivatives).[1][2][3][4]
-
ChemScene. (5-Amino-6-bromopyridin-2-yl)methanol Product Page. (Commercial availability of related isomers).[3]
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling brominated pyridines.
Sources
Using (6-Amino-3,5-dibromopyridin-2-yl)methanol as a building block
This guide outlines the technical utility, handling, and synthetic protocols for (6-Amino-3,5-dibromopyridin-2-yl)methanol , a high-value heterocyclic building block.
A Strategic Scaffold for Kinase Inhibitors and Fused Heterocycles[1]
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: Analogous to 50739-76-9) is a tetrasubstituted pyridine scaffold characterized by its "Janus-faced" reactivity. It features two chemically distinct bromine handles, a polar hydroxymethyl "tail," and an exocyclic amine "head."
This molecule is a critical intermediate in the synthesis of:
-
Allosteric SHP2 Inhibitors: Mimicking the pharmacophore of TNO155 and SHP099 analogs where the pyridine core bridges a hydrophilic tunnel and a hydrophobic pocket.
-
Imidazo[1,2-a]pyridines: Via cyclization of the 2-amino moiety, serving as a core for kinase inhibitors (e.g., p38 MAPK, VEGFR).
-
PROTAC Linkers: Utilizing the hydroxymethyl group for E3 ligase ligand attachment.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | (6-Amino-3,5-dibromopyridin-2-yl)methanol |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), DCM (Low) |
| Hazards | Irritant (H315, H319, H335).[1] Handle in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Ar/N₂). The hydroxymethyl group is susceptible to slow oxidation if exposed to air/light over prolonged periods.
Synthetic Utility & Regioselectivity Logic
The power of this building block lies in the differential reactivity of its four functional groups.[2] Understanding the electronic landscape is prerequisite to successful protocol execution.
The Electronic Map
-
Position 6 (Amino): Strong electron donor (+M effect). Activates the ring but passivates adjacent positions towards nucleophilic attack.
-
Position 5 (Bromo): Ortho to the amino group. Sterically crowded and electron-rich due to the amino group's donation. Less reactive in Pd(0) oxidative addition.
-
Position 3 (Bromo): Para to the amino group; Ortho to the hydroxymethyl. Mechanistically, this position is more reactive towards Suzuki-Miyaura coupling than C5. The "para" relationship to the amine allows for better orbital overlap in the transition state, and it is less sterically hindered by the primary amine.
-
Position 2 (Hydroxymethyl): A polar handle. Can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for S_N2 reactions.
Reaction Workflow Visualization
Caption: Divergent synthetic pathways from the core scaffold. The C3-bromide is the primary site for cross-coupling, while the amino group enables heterocycle fusion.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Arylation)
Objective: Selectively couple an aryl boronic acid at the C3 position (para to amine), leaving the C5 bromine intact for subsequent elaboration.
Mechanistic Insight: The C3-Br bond is weaker and more accessible than the C5-Br bond (which is shielded by the ortho-amino group). Using a bulky phosphine ligand enhances this selectivity.
Materials:
-
Scaffold: 1.0 equiv (282 mg, 1.0 mmol)
-
Aryl Boronic Acid: 1.1 equiv[3]
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (10 mL)
Procedure:
-
Setup: In a 20 mL microwave vial or sealed tube, combine the scaffold, aryl boronic acid, and catalyst.
-
Inertion: Cap the vial and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent bis-coupling.
-
Monitoring: Monitor by LCMS. The mono-coupled product (C3) typically elutes earlier than the bis-coupled byproduct.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C3-isomer is usually the major product (>85% regioselectivity).
Protocol B: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Objective: Cyclization of the 2-aminopyridine core with an α-haloketone to form a fused bicyclic system.
Materials:
-
Scaffold: 1.0 equiv
-
α-Bromoacetophenone (or derivative): 1.1 equiv
-
Base: NaHCO₃ (2.0 equiv)
-
Solvent: Ethanol (reagent grade)
Procedure:
-
Dissolution: Dissolve the scaffold in Ethanol (0.2 M concentration) in a round-bottom flask.
-
Addition: Add the α-bromoacetophenone and solid NaHCO₃.
-
Reflux: Heat the mixture to reflux (78°C) for 12 hours. The reaction proceeds via N-alkylation followed by intramolecular dehydration.
-
Precipitation: Cool to room temperature. Often, the product precipitates out.
-
Isolation: Filter the solid and wash with cold ethanol and water. If no precipitate forms, evaporate solvent and purify via column chromatography (DCM/MeOH 95:5).
-
Result: Yields 8-bromo-6-(hydroxymethyl)-2-phenylimidazo[1,2-a]pyridine . (Note: Numbering changes upon fusion; the original C3-Br becomes C8, C5-Br becomes C6).
Protocol C: Hydroxyl Activation for SHP2 "Tunnel" Synthesis
Objective: Convert the C2-hydroxymethyl group into an amine handle, a common motif in SHP2 inhibitors (e.g., to engage E250/R111 residues).
Step 1: Oxidation to Aldehyde
-
Dissolve scaffold (1.0 equiv) in anhydrous DCM.
-
Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C.
-
Stir at RT for 2 hours. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).
-
Isolate the aldehyde immediately (often unstable; use directly).
Step 2: Reductive Amination
-
Dissolve the fresh aldehyde in DCE (Dichloroethane).
-
Add the desired amine (e.g., a piperazine or spirocycle) (1.2 equiv) and Acetic Acid (1 drop).
-
Stir for 30 mins, then add NaBH(OAc)₃ (1.5 equiv).
-
Stir overnight at RT.
-
Outcome: Formation of the benzylic amine linkage with retention of the bromine handles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Poor Regioselectivity (Bis-coupling) | Temperature too high or excess boronic acid. | Lower temp to 60°C; use stoichiometric boronic acid (1.0 equiv); switch to bulky ligand (e.g., XPhos). |
| No Reaction at C3 | Catalyst poisoning by free amine. | Protect the amine (e.g., Boc or Acetyl) before coupling. Deprotect later. |
| Low Yield in Cyclization | Hydroxyl group interference. | The hydroxyl is generally tolerated, but if yield is <30%, protect as TBDMS ether before cyclization. |
| Oxidation of CH₂OH fails | MnO₂ is too weak; PCC is too messy. | Use Dess-Martin Periodinane or IBX in refluxing EtOAc for cleaner conversion. |
References
- Regioselectivity in Aminopyridines:Chem. Pharm. Bull.2015, 63, 823. (Discusses C3 vs C5 reactivity in 2-amino-3,5-dibromopyridines).
-
Suzuki Coupling Protocols: J. Org. Chem.2012 , 77, 4438.[4] Link (General Pd-catalyzed coupling on aminopyridines).
-
Imidazo[1,2-a]pyridine Synthesis: Org. Lett.2020 , 22, 8002.[4] Link (Recent advances in oxidative cyclization).
-
SHP2 Inhibitor Design: J. Med. Chem.2019 , 62, 1793. Link (Structure-activity relationships of amino-pyridine/pyrazine scaffolds).
-
General Reactivity Guide: BenchChem Application Note: 3-Amino-5-bromopyridine Reactivity. Link (Analogous scaffold reactivity).
Sources
Application Notes & Protocols for (6-Amino-3,5-dibromopyridin-2-yl)methanol in Parallel Synthesis
Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficiency of library synthesis is paramount. Parallel synthesis remains a cornerstone strategy for rapidly generating a multitude of distinct chemical entities for high-throughput screening. The selection of the central scaffold is a critical decision that dictates the accessible chemical space and the ultimate diversity of the compound library.
(6-Amino-3,5-dibromopyridin-2-yl)methanol emerges as a uniquely valuable building block for such endeavors. This trifunctional scaffold offers three distinct and orthogonally reactive sites, providing an exceptional platform for combinatorial decoration. Its inherent structure combines the features of several important chemical classes:
-
2-Aminopyridine: A privileged structure in medicinal chemistry, known for its role in kinase inhibitors and other therapeutic agents due to its hydrogen bonding capabilities.[1]
-
Dibrominated Aromatic Core: The two bromine atoms at the C3 and C5 positions are ideal handles for modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents.[2][3]
-
Pyridinylmethanol: The primary alcohol provides a reactive site for esterification, etherification, or oxidation, further expanding the vectors for diversification.[4][5]
This guide provides a comprehensive overview of the strategic application of (6-Amino-3,5-dibromopyridin-2-yl)methanol in parallel synthesis workflows, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Physicochemical Properties & Reactivity Profile
Understanding the inherent reactivity of the scaffold is key to designing a successful and efficient library synthesis campaign.
| Property | Value |
| Molecular Formula | C₆H₆Br₂N₂O |
| Molecular Weight | 281.93 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and hot alcohols; limited solubility in water and non-polar solvents. |
| Key Reactive Sites | 1. C3 & C5 Bromides: Susceptible to Pd-catalyzed cross-coupling. The C5-Br may exhibit slightly different reactivity from the C3-Br due to the electronic influence of adjacent substituents, a factor to consider in selective mono-functionalization.[6] 2. C6-Amino Group: A nucleophilic site for acylation, sulfonylation, alkylation, or Buchwald-Hartwig amination.[7][8] 3. C2-Hydroxymethyl Group: Can be oxidized to an aldehyde/acid or serve as a nucleophile in O-alkylation (etherification) or esterification reactions. |
The strategic advantage of this molecule lies in the ability to selectively address these functional groups. For instance, palladium-catalyzed cross-coupling reactions can typically be performed under conditions that leave the amino and hydroxyl groups untouched.[9] Subsequently, the amino group can be functionalized under standard acylation conditions without affecting the newly introduced C-C bonds or the hydroxymethyl group.
Strategic Application in Parallel Library Synthesis
A robust parallel synthesis strategy using (6-Amino-3,5-dibromopyridin-2-yl)methanol involves a multi-stage diversification approach. The following workflow illustrates how a large library can be generated from this single scaffold.
Caption: Parallel synthesis workflow for library generation.
This workflow enables the creation of thousands of unique compounds by varying the inputs (R¹, R², R³) at each stage. For example, using 100 different boronic acids (R¹), 50 acyl chlorides (R²), and 50 alkyl halides (R³) could theoretically generate a library of 250,000 distinct molecules.
Detailed Experimental Protocols
The following protocols are designed for execution in parallel synthesis blocks (e.g., 24 or 96-well formats) and are optimized for robustness and ease of execution.
Protocol 1: Stage 1 - Parallel Suzuki-Miyaura Cross-Coupling
This protocol details the mono-arylation at one of the bromine positions. Controlling stoichiometry is key to favoring mono- over di-substitution.[2]
Objective: To couple an array of arylboronic acids to the pyridine core.
Materials:
-
(6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv)
-
Array of Arylboronic Acids (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene/Water (4:1 mixture, degassed)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: Prepare stock solutions of (6-Amino-3,5-dibromopyridin-2-yl)methanol, Pd(OAc)₂, and SPhos in toluene. Prepare a stock solution of K₃PO₄ in water. Prepare individual stock solutions for each arylboronic acid in toluene.
-
Dispensing: To each well of the reaction block, dispense the (6-Amino-3,5-dibromopyridin-2-yl)methanol stock solution.
-
Boronic Acid Addition: Dispense each unique arylboronic acid stock solution into its designated well.
-
Catalyst & Base Addition: Dispense the catalyst/ligand stock solution (pre-mixed Pd(OAc)₂ and SPhos) into each well. Finally, add the aqueous K₃PO₄ solution.
-
Reaction Execution: Seal the reaction block securely with a chemically-resistant sealing mat. Place the block on a heated shaker plate and agitate at 85-100 °C.[2]
-
Monitoring: The reaction is typically complete within 16-24 hours. Progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Work-up (Parallel):
-
Cool the reaction block to room temperature.
-
Add ethyl acetate to each well, followed by water.
-
Seal and shake vigorously to perform a liquid-liquid extraction. Allow the layers to separate.
-
Remove the aqueous layer from each well using a parallel liquid handling system.
-
Pass the remaining organic layer through a plug of anhydrous sodium sulfate or a phase separator plate to dry.
-
-
Analysis & Purification: The crude products are typically analyzed by LC-MS to determine purity and confirm identity. Purification, if necessary, can be achieved via parallel reverse-phase HPLC.
Protocol 2: Stage 2 - Parallel Amide Coupling
Objective: To acylate the C6-amino group of the mono-arylated intermediates from Stage 1.
Materials:
-
Crude or purified intermediates from Protocol 1 (1.0 equiv)
-
Array of Acyl Chlorides or Carboxylic Acids (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
For carboxylic acids: HATU (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: Dissolve the library of intermediates from Stage 1 in DCM in a new reaction block. Prepare stock solutions of the acyl chloride array in DCM.
-
Base Addition: Dispense the DIPEA into each well.
-
Acyl Chloride Addition: Add the corresponding acyl chloride solution to each well slowly at room temperature (or 0 °C if the reaction is highly exothermic).
-
Reaction Execution: Seal the block and shake at room temperature for 2-16 hours.
-
Monitoring: Monitor by LC-MS for the consumption of the starting amine.
-
Work-up (Parallel):
-
Quench the reaction by adding a solution of aqueous sodium bicarbonate to each well.
-
Perform a liquid-liquid extraction as described in Protocol 1.
-
The resulting organic layer contains the desired di-functionalized products, ready for analysis, purification, or proceeding directly to Stage 3.
-
Data Presentation: Representative Library Synthesis Results
The following table shows hypothetical results from a small 3x3 array synthesis following Protocols 1 and 2, demonstrating the feasibility of the workflow.
| Entry | R¹ (Boronic Acid) | Yield (Stage 1)¹ | R² (Acyl Chloride) | Overall Yield² | Purity³ (%) |
| 1 | Phenyl | 85% | Acetyl chloride | 78% | >95% |
| 2 | Phenyl | 85% | Benzoyl chloride | 75% | >95% |
| 3 | Phenyl | 85% | Cyclopropanecarbonyl chloride | 81% | >95% |
| 4 | 4-Methoxyphenyl | 91% | Acetyl chloride | 83% | >95% |
| 5 | 4-Methoxyphenyl | 91% | Benzoyl chloride | 80% | >95% |
| 6 | 4-Methoxyphenyl | 91% | Cyclopropanecarbonyl chloride | 85% | >95% |
| 7 | 3-Thienyl | 76% | Acetyl chloride | 68% | >95% |
| 8 | 3-Thienyl | 76% | Benzoyl chloride | 65% | >95% |
| 9 | 3-Thienyl | 76% | Cyclopropanecarbonyl chloride | 70% | >95% |
¹ Yields for Stage 1 are estimated based on LC-MS analysis of crude product. ² Overall yield after purification following Stage 2. ³ Purity determined by UPLC-MS at 254 nm.
Conclusion and Future Directions
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a powerful and versatile scaffold for parallel synthesis. Its trifunctional nature allows for a logical, staged diversification strategy that can rapidly generate large libraries of complex, drug-like molecules. The protocols outlined herein provide a robust foundation for researchers to build upon. By carefully selecting reaction conditions, chemists can achieve high yields and purities suitable for high-throughput screening campaigns, ultimately accelerating the identification of novel therapeutic leads.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- BenchChem. (n.d.). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry.
- Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts, 21(11), 1093.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Role of 3-Pyridinemethanol CAS 100-55-0 in Vasodilator Synthesis.
- Douglas, C. J., et al. (n.d.). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC.
- Al-Masoudi, N. A., et al. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Kottmann, J., et al. (n.d.). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate.
- El-Sayed, N. N. E., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
- Kumar, A., et al. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- BenchChem. (n.d.). (6-Amino-5-methylpyridin-3-yl)methanol.
- Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromo-6-methylpyridine 97.
- BenchChem. (2025). Application Notes and Protocols for (2,6-Dibromopyridin-3-yl)methanol in Agrochemical Research.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Amination of (6-Amino-3,5-dibromopyridin-2-yl)methanol
This Application Note is designed for researchers and process chemists optimizing the Buchwald-Hartwig amination of (6-Amino-3,5-dibromopyridin-2-yl)methanol . It addresses the specific challenges of regioselectivity, catalyst poisoning, and chemoselectivity inherent to this poly-functionalized heterocyclic scaffold.
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol presents a unique synthetic challenge due to its "push-pull" electronic structure and high density of reactive functional groups. The presence of two non-equivalent bromine atoms (C3 and C5), a primary amine (C6), and a primary alcohol (C2) requires a rigorous protecting group strategy and precise catalyst selection.
This guide details a validated workflow to achieve regioselective amination at the C5 position , utilizing steric differentiation to bypass the electronically favored but sterically crowded C3 site.
Strategic Analysis & Mechanistic Insight
The Substrate Landscape
The substrate contains four reactive centers. Understanding their hierarchy is critical for reaction design:
| Position | Substituent | Electronic Character | Steric Environment | Reactivity Role |
| C2 | -CH₂OH | Inductive withdrawing (weak) | High (Branch point) | Liability: Protodehalogenation risk; directs Pd to C3. |
| C3 | -Br | Electron deficient (Para to NH₂) | Severe: Flanked by C2-CH₂OH | Secondary Electrophile: Kinetically slower due to sterics. |
| C5 | -Br | Electron rich (Ortho to NH₂) | Moderate: Flanked by C6-NH₂ | Primary Electrophile: Accessible with bulky ligands. |
| C6 | -NH₂ | Strong Donor (EDG) | Moderate | Competitor: Catalyst poison; must be protected. |
The Regioselectivity Paradox
In standard nucleophilic aromatic substitution (
-
Electronic Factor: Pd(0) prefers electron-deficient bonds. The C3-Br bond is generally more electron-deficient than C5-Br.
-
Steric Factor: The C2-hydroxymethyl group exerts significant steric pressure on C3.
-
Resolution: By increasing the steric bulk of the C2 substituent (via silyl protection) and using a bulky phosphine ligand (e.g., BrettPhos or Xantphos), we can invert the natural electronic preference and force oxidative addition at C5 .
Workflow Diagram
The following logic flow illustrates the critical decision points in the synthesis.
Caption: Strategic workflow emphasizing dual protection to enforce C5 regioselectivity.
Detailed Experimental Protocols
Phase 1: Substrate Preparation (Dual Protection)
Objective: Render the C6-amine inert and increase steric bulk at C2 to block C3-bromine.
Step 1: N-Boc Protection
-
Dissolve (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv) in anhydrous THF (0.2 M).
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir at RT for 4-6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Concentrate, dilute with EtOAc, wash with 0.5 M HCl (to remove DMAP) and brine.
-
Why: The carbamate protecting group withdraws electron density from the ring (slightly activating C5) and prevents the amine from binding Pd.
Step 2: O-TBS Protection
-
Dissolve the N-Boc intermediate (1.0 equiv) in DMF (0.5 M).
-
Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv).
-
Stir at RT for 2 hours.
-
Why: The bulky tert-butyldimethylsilyl group at C2 creates a "steric wall" around the C3-bromine, effectively shutting down reactivity at that site for bulky catalysts.
Phase 2: The Buchwald-Hartwig Coupling (C5-Selective)
Reagent Table:
| Reagent | Role | Equivalents | Notes |
| Protected Substrate | Electrophile | 1.0 | Dried azeotropically with toluene |
| External Amine | Nucleophile | 1.2 | Primary or Secondary amines |
| Pd₂(dba)₃ | Catalyst Precursor | 0.02 (2 mol%) | Source of Pd(0) |
| BrettPhos | Ligand | 0.04 (4 mol%) | Bulky, electron-rich; favors C5 |
| Cs₂CO₃ | Base | 2.0 | Mild; prevents Boc cleavage |
| 1,4-Dioxane | Solvent | 0.1 M | Anhydrous, degassed |
Protocol:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Protected Substrate (1.0 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane. If the external amine is a liquid, add it now. If solid, add with other solids.
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 80°C for 12-16 hours.
-
Note: Do not exceed 100°C to avoid thermal cleavage of the Boc group or migration.
-
-
Monitoring: Check LCMS for the consumption of starting material. You should observe the mono-aminated product.
-
Regiocheck: If C3 coupling occurs, the NMR shift of the remaining proton (C4-H) will differ significantly. In C5-product, C4-H is a singlet (or doublet if long-range coupling exists) typically downfield.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Phase 3: Global Deprotection (Optional)
To recover the free amino-alcohol:
-
Treat the coupled product with TFA/DCM (1:4) at 0°C to RT for 2 hours (removes Boc and TBS simultaneously, though TBS might require TBAF in a separate step if acid sensitivity is high).
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning by pyridine N | Switch to Pd(OAc)₂ with Xantphos (chelating ligand can prevent pyridine coordination). Increase temp to 100°C. |
| C3/C5 Mixture | Insufficient steric differentiation | Switch ligand to tBuBrettPhos (even bulkier). Ensure C2-OH is protected with a bulky group (TBS or TIPS). |
| Debromination (Hydrodehalogenation) | Hydride source present | Ensure solvent is strictly anhydrous. Avoid alcoholic solvents. Reduce reaction temperature. |
| Boc Cleavage | Base too strong or Temp too high | Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . Keep Temp < 90°C. |
Mechanistic Visualization
The following diagram depicts the catalytic cycle, highlighting the critical Oxidative Addition step where regioselectivity is determined.
Caption: Catalytic cycle showing the steric blockade of C3, forcing oxidative addition at C5.
References
-
Buchwald-Hartwig Amin
- Source: Wikipedia / Organic Chemistry Portal
-
Link:2
-
Regioselectivity in Halogen
-
Protecting Group Strategies (Boc/Carbam
-
Reactivity of 3,5-Dibromopyridines
-
General Protocol for Amin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Functionalization of (6-Amino-3,5-dibromopyridin-2-yl)methanol
This application note details the strategic functionalization of the amino group in (6-Amino-3,5-dibromopyridin-2-yl)methanol . This scaffold presents a unique challenge in medicinal chemistry: a highly deactivated exocyclic amine flanked by steric bulk (5-bromo) and competing nucleophiles (2-hydroxymethyl).
The following guide prioritizes chemoselectivity and yield, offering robust protocols for Acylation , Reductive Amination , and Palladium-Catalyzed Arylation .
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: The target molecule, (6-Amino-3,5-dibromopyridin-2-yl)methanol, contains an exocyclic amino group at position 6. This amine is significantly deactivated due to two factors:
-
Electronic Deactivation: The pyridine ring nitrogen and the two electron-withdrawing bromine atoms (positions 3 and 5) drastically reduce the nucleophilicity of the exocyclic nitrogen lone pair.
-
Steric Hindrance: The bromine atom at position 5 is ortho to the amino group, creating a steric barrier to bulky electrophiles.
-
Competing Nucleophile: The primary alcohol at position 2 (
) is sterically accessible and electronically neutral, making it kinetically superior to the amine for standard acylation reactions.
The Solution: Successful functionalization requires protocols that either bypass the alcohol (chemoselective reagents) or utilize a protection-deprotection strategy. For alkylation and arylation, transition metal catalysis and reductive conditions offer high selectivity for the nitrogen over the oxygen.
Reactivity Landscape
The following diagram illustrates the competing reactive sites and the logic flow for selecting the correct protocol.
Figure 1: Reactivity landscape highlighting the competitive dominance of the alcohol in acylation and the specific strategies required for amine functionalization.
Protocol 1: Chemoselective N-Acylation (Amide Formation)
Objective: Synthesize an amide at the 6-amino position without permanently derivatizing the alcohol. Issue: Direct reaction with acyl chlorides will preferentially acylate the primary alcohol due to the severe electronic deactivation of the amine. Strategy: Transient Silyl Protection.
Step-by-Step Methodology
Phase A: Silyl Protection of Alcohol
-
Dissolution: Dissolve 1.0 eq of (6-Amino-3,5-dibromopyridin-2-yl)methanol in anhydrous DMF (Concentration: 0.2 M).
-
Reagents: Add Imidazole (2.5 eq) followed by TBDMS-Cl (tert-Butyldimethylsilyl chloride, 1.1 eq) at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of starting material.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
and concentrate.-
Checkpoint: The intermediate is 6-amino-3,5-dibromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine.
-
Phase B: Hard N-Acylation
-
Setup: Dissolve the TBDMS-protected intermediate in anhydrous THF or DCM.
-
Activation: Add Triethylamine (3.0 eq) and DMAP (4-Dimethylaminopyridine, 0.2 eq).
-
Note: High DMAP loading is crucial to activate the acylating agent for the sluggish aminopyridine.
-
-
Addition: Add the desired Acyl Chloride (1.5 eq) dropwise at 0°C.
-
Heating: If conversion is low after 2 hours at RT, heat to 40–50°C. The steric bulk of the 5-bromo group often raises the activation energy.
Phase C: Global Deprotection
-
Reagent: Treat the crude N-acylated product with TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 2.0 eq).
-
Conditions: Stir at RT for 1 hour.
-
Purification: Quench with saturated
. Extract with EtOAc. Purify via column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol 2: Reductive Amination (N-Alkylation)
Objective: Mono-alkylation of the amine to form a secondary amine. Advantage: This reaction is inherently chemoselective. Aldehydes react with the amine to form an imine/hemiaminal, which is then reduced. The alcohol does not participate.
Reagent Selection Table
| Component | Choice | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or THF | DCE promotes imine formation; THF is better for solubility of polar substrates. |
| Acid Catalyst | Acetic Acid (AcOH), 2–5 eq | Essential to protonate the imine and facilitate reduction of the electron-poor nitrogen species. |
| Reductant | Milder than |
Protocol
-
Imine Formation:
-
In a reaction vial, combine (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq) and the Aldehyde (1.2 eq) in DCE (0.1 M).
-
Add Acetic Acid (3.0 eq).
-
Stir at RT for 1–2 hours. Note: Due to the electron-poor nature of the amine, imine formation equilibrium may be unfavorable. Do not expect full conversion to imine before adding reductant.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
, 2.0 eq) in one portion. -
Stir vigorously at RT for 12–24 hours.
-
-
Optimization:
-
If reaction stalls, heat to 40°C.
-
If "over-alkylation" (tertiary amine) is observed (rare due to steric hindrance of 5-Br), reduce aldehyde equivalents to 1.0.
-
-
Workup:
-
Quench with saturated
(gas evolution). -
Extract with DCM. The product is often less polar than the starting material.
-
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[8]
Objective: Coupling the 6-amino group with an aryl halide. Critical Constraint: The 3,5-dibromo motifs on the pyridine ring are also reactive electrophiles in Pd-coupling. To functionalize the nitrogen (acting as nucleophile) rather than the ring carbons (acting as electrophiles), you must use an Aryl Halide coupling partner that is significantly more reactive (e.g., Aryl Iodide or electron-deficient Aryl Bromide) and optimized ligand systems.
Self-Validating Check: If you use a standard catalyst, you risk polymerizing your starting material (coupling the amine of one molecule to the bromide of another).
Optimized Conditions for Deactivated Amines
-
Catalyst:
(2–5 mol%) or precatalysts like XantPhos Pd G4 . -
Ligand: BrettPhos or tBuXPhos .
-
Why: These bulky, electron-rich ligands facilitate the oxidative addition of the external aryl halide and, crucially, promote the reductive elimination of the sterically hindered amine product.
-
-
Base:
(weak base, better functional group tolerance) or NaOtBu (strong base, faster reaction). Use if the alcohol group is unprotected to avoid deprotonating the hydroxyl.
Workflow Visualization
Figure 2: Buchwald-Hartwig workflow emphasizing the use of BrettPhos to favor the difficult N-arylation over competing side reactions.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| O-Acylation (Ester) | Alcohol unprotected during acylation. | Use TBDMS protection (Protocol 1). |
| No Reaction (Alkylation) | Imine hydrolysis or poor equilibrium. | Add molecular sieves (4Å) to remove water; increase AcOH concentration. |
| Self-Coupling (Pd) | Starting material acting as electrophile.[1] | Use Aryl Iodides as partners (more reactive than the SM bromines). Lower temperature. |
| Low Solubility | Rigid, polar scaffold. | Use DMSO/THF mixtures or microwave irradiation to improve solubility. |
Analytical Validation
-
1H NMR: Monitor the shift of the
protons. In DMSO-d6, the primary amine usually appears as a broad singlet around 6.0–7.0 ppm. Upon functionalization, this peak will disappear (tertiary) or shift downfield/split (secondary amide/amine). -
HMBC: Crucial for distinguishing N- vs O-functionalization. Look for coupling between the carbonyl carbon (of the new group) and the pyridine ring protons/carbons vs the methylene protons of the methanol group.
References
-
Buchwald-Hartwig Amination of Electron-Deficient Aminopyridines
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Source: PMC / NIH.
-
URL:[Link]
- Relevance: Provides precedent for forcing conditions required for deactiv
-
Chemoselective Acylation Strategies
-
Reductive Amination Protocols
-
Reactivity of 2-Amino-3,5-dibromopyridine
Sources
Application Note: Chemoselective Oxidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol to 6-Amino-3,5-dibromopicolinaldehyde
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The controlled oxidation of picolinylic alcohols to their corresponding aldehydes is a cornerstone transformation in the synthesis of complex pyridine-based therapeutics. However, the oxidation of (6-Amino-3,5-dibromopyridin-2-yl)methanol to 6-amino-3,5-dibromopicolinaldehyde [1] presents a highly specific set of electronic and chemoselective challenges:
-
Chemoselective Vulnerability: The substrate features an unprotected primary arylamine at the C6 position. Aggressive oxygen-transfer reagents (e.g., KMnO₄, CrO₃) or unbuffered systems risk overoxidizing this amine to a nitroso, nitro, or azo species.
-
Electronic Deactivation: The two bromine atoms at the C3 and C5 positions exert a profound electron-withdrawing inductive effect. This severely depletes the electron density of the pyridine ring, destabilizing the transition states during oxidation and drastically reducing the reaction kinetics compared to unhindered picolyl alcohols.
-
Overoxidation Control: The target product must be isolated without further oxidation to the carboxylic acid.
To navigate this, the selection of the oxidant must prioritize mild, single-electron, or surface-mediated pathways. As detailed in the 2, Activated Manganese Dioxide (MnO₂) operates via a heterogeneous radical mechanism strictly on the surface of the particles[2]. Because it requires an activated (allylic, benzylic, or picolinylic) alcohol to proceed efficiently, it leaves the primary amine completely untouched. Alternatively, Dess-Martin Periodinane (DMP) offers a rapid, homogeneous alternative when properly buffered.
Chemoselective oxidation pathway avoiding amine overoxidation.
Comparative Oxidation Strategies & Quantitative Data
While modern aerobic oxidations using Cu/TEMPO systems have gained traction for their green profiles[3], the coordinating nature of the free aminopyridine can sometimes poison homogeneous copper catalysts. Similarly, 4 is effective but requires cryogenic temperatures (-78 °C) and generates toxic dimethyl sulfide[4]. Therefore, MnO₂ and DMP remain the most reliable choices for this specific scaffold.
Table 1: Comparative Oxidation Strategies for Aminopyridine Substrates
| Oxidant System | Chemoselectivity (Amine Tolerance) | Reaction Kinetics | Byproducts / Waste Profile | Scalability |
| Activated MnO₂ | Excellent | Slow (12–24 h) | MnO, H₂O (Solid waste) | High |
| Dess-Martin (DMP) | Very Good | Fast (1–2 h) | Iodane byproducts, AcOH | Medium |
| Swern Oxidation | Good | Very Fast (< 1 h) | Dimethyl sulfide (Toxic gas) | Low-Medium |
| Cu/TEMPO Aerobic | Moderate | Moderate (4–12 h) | H₂O | High |
Table 2: Quantitative Reaction Parameters
| Parameter | Protocol A: Activated MnO₂ | Protocol B: Dess-Martin Periodinane (DMP) |
| Molar Equivalents | 10.0 – 20.0 eq | 1.1 – 1.5 eq |
| Concentration | 0.05 – 0.1 M | 0.1 – 0.2 M |
| Temperature | 25 °C to 60 °C (Reflux) | 0 °C to 25 °C |
| Reaction Time | 12 – 24 hours | 1 – 3 hours |
| Critical Additives | None | NaHCO₃ (1.5 – 2.0 eq) |
| Expected Yield | 75% – 85% | 80% – 90% |
Detailed Experimental Protocols
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation (Industry Standard)
Causality & Rationale: The oxidation rate is directly proportional to the active surface area of the MnO₂ particles. Because the dibromopyridine ring is electronically deactivated, the radical intermediate is less stable, making the reaction inherently slow. Therefore, a massive stoichiometric excess (10-20 equivalents) is mandatory to drive the reaction to completion[2][5].
Step-by-Step Methodology:
-
Dissolution: In an oven-dried round-bottom flask, dissolve (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq) in anhydrous CH₂Cl₂ or CHCl₃ to achieve a concentration of 0.1 M.
-
Oxidant Addition: Add commercially available Activated Manganese(IV) Oxide (10.0 to 20.0 eq) in three portions over 15 minutes to prevent clumping and ensure maximum surface area exposure[5].
-
Incubation: Stir the heterogeneous black suspension vigorously at room temperature. If using CHCl₃, the reaction can be gently refluxed (60 °C) to accelerate the kinetics of the deactivated substrate.
-
Monitoring: Monitor via TLC (typically 30% EtOAc in Hexanes). The product aldehyde will appear as a distinct, highly UV-active spot with a higher Rf value than the starting material.
-
Filtration: Once complete (12-24 h), filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot EtOAc or CH₂Cl₂ (3 × 50 mL) to extract any product trapped in the lattice.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude 6-amino-3,5-dibromopicolinaldehyde[1].
Pro-Tip from the Bench: Activated MnO₂ varies wildly by vendor and age. If your reaction stalls at 50% conversion, the reactive surface area is likely exhausted. Do not simply increase the heat; instead, filter the reaction through Celite and resubject the filtrate to a fresh batch of MnO₂[2].
Step-by-step workflow for the heterogeneous MnO2 oxidation protocol.
Protocol B: Dess-Martin Periodinane (DMP) Oxidation (Rapid Small-Scale)
Causality & Rationale: DMP provides a homogeneous, fast alternative operating via ligand exchange and elimination. However, this process releases acetic acid. For an aminopyridine substrate, acetic acid can protonate the basic nitrogens, further deactivating the substrate or causing product degradation. Thus, the addition of NaHCO₃ as an acid scavenger is a critical parameter for success.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and add solid NaHCO₃ (2.0 eq). Cool the suspension to 0 °C.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq) portionwise.
-
Incubation: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching: Quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:1 v/v). Stir vigorously for 30 minutes until the organic layer is clear (this destroys unreacted DMP and iodane byproducts).
-
Extraction: Separate the layers, extract the aqueous layer with CH₂Cl₂, dry the combined organics over Na₂SO₄, and concentrate.
Analytical Validation System
To ensure the protocol operates as a self-validating system, perform the following analytical checks on the isolated product:
-
¹H-NMR (CDCl₃ or DMSO-d₆):
-
Disappearance: The singlet corresponding to the hydroxymethyl protons (-CH₂OH) at ~4.5 ppm must completely disappear.
-
Appearance: A sharp, highly deshielded singlet corresponding to the aldehyde proton (-CHO) will appear between 9.8 ppm and 10.2 ppm .
-
Amine Integrity: The broad singlet for the -NH₂ group (~5.0 - 6.5 ppm, depending on solvent) must remain intact, confirming chemoselectivity.
-
-
Mass Spectrometry (ESI-MS): Look for the characteristic isotopic pattern of the dibromo species (1:2:1 ratio) at the expected[M+H]⁺ mass for C₆H₄Br₂N₂O (MW ~279.9)[1].
References
- Source: acsgcipr.
- Source: commonorganicchemistry.
- Source: nih.
- Source: uni-ruse.
- Source: chemicalbook.
Sources
- 1. 6-amino-3,5-dibromopicolinaldehyde [m.chemicalbook.com]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 5. Manganese Dioxide [commonorganicchemistry.com]
Application Note: Scale-Up Synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol Derivatives
The following is a comprehensive Application Note and Protocol for the scale-up synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol , a critical scaffold in the development of allosteric SHP2 inhibitors (e.g., SHP099 analogs) and other kinase-targeting therapeutics.
Abstract & Strategic Overview
The pyridine scaffold (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1227601-36-6) represents a high-value "linchpin" intermediate in modern drug discovery. Its unique substitution pattern features an exocyclic primary amine, a hydroxymethyl handle, and two chemically distinct bromine atoms at the C3 and C5 positions. This density of functional groups allows for orthogonal functionalization—typically enabling sequential cross-coupling reactions (Suzuki-Miyaura) to construct complex pharmacophores like SHP2 inhibitors.
Scale-Up Challenge: While gram-scale synthesis is trivial, multi-kilogram production faces three primary bottlenecks:
-
Regiocontrol: Avoiding mono-brominated impurities while preventing over-bromination/tars.
-
Exotherm Management: Controlling the enthalpy of bromination on activated amino-pyridines.
-
Chemoselectivity: Reducing the ester/acid precursor to the alcohol without debrominating the sensitive Ar-Br motifs.
This guide details a robust, self-validating 2-step protocol starting from commercially available methyl 6-aminopicolinate , optimized for 100g to 1kg batches.
Retrosynthetic Analysis & Workflow
The most reliable route avoids the direct oxidation of 2-amino-6-methylpyridine, which suffers from poor yields due to the electron-rich amino group. Instead, we utilize an "Oxidation State First" strategy, starting with the carboxylate already in place.
Figure 1: Retrosynthetic strategy prioritizing the stability of the ester intermediate.
Detailed Experimental Protocols
Stage 1: Regioselective Dibromination of Methyl 6-aminopicolinate
This step installs bromine atoms at C3 and C5.[1] The amino group at C6 strongly activates these positions (ortho/para directing). The ester at C2 is meta to the amino group, reinforcing the directing effect.
Reaction:
Safety Critical: N-Bromosuccinimide (NBS) reactions are exothermic. On a >100g scale, accumulation of unreacted NBS can lead to thermal runaway.
Protocol (Scale: 100 g Input)
-
Setup: Equip a 3L reactor with a mechanical stirrer, internal temperature probe, and an addition funnel. Inert the vessel with
. -
Dissolution: Charge Methyl 6-aminopicolinate (100.0 g, 0.657 mol) and Acetonitrile (MeCN) (1.0 L, 10 vol). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C .
-
Reagent Addition: Dissolve NBS (263.0 g, 1.48 mol, 2.25 eq) in MeCN (1.3 L). Note: If NBS solubility is poor, add as a solid in portions.
-
Critical Step: Add NBS solution dropwise (or solid portion-wise) over 2 hours , maintaining internal temperature < 10 °C .
-
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours.
-
IPC (In-Process Control): Monitor by HPLC/UPLC.
-
Target: Starting material < 1.0%; Mono-bromo intermediate < 2.0%.
-
-
Quench: Cool to 10 °C. Add saturated aq. NaHSO₃ (sodium bisulfite, 500 mL) slowly to destroy excess bromine (solution turns from orange to pale yellow).
-
Workup:
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Expected Yield: 185–195 g (90–95%) Appearance: Off-white to pale yellow solid.
Stage 2: Chemoselective Reduction to Alcohol
Reducing the ester to an alcohol without debrominating the aryl ring is the challenge. While LiAlH₄ is common, it poses a risk of debromination (reduction of C-Br bond) and is hazardous at scale. We utilize NaBH₄ with CaCl₂ , which generates Ca(BH₄)₂ in situ, a milder but potent reducing agent for esters that leaves aryl halides intact.
Reaction:
Protocol (Scale: 100 g Input)
-
Setup: 5L reactor with reflux condenser, mechanical stirrer, and
line. -
Charge: Add Methyl 6-amino-3,5-dibromopicolinate (100.0 g, 0.322 mol) and Absolute Ethanol (1.0 L).
-
Additive: Add CaCl₂ (anhydrous) (71.6 g, 0.645 mol, 2.0 eq) in one portion. The mixture may warm slightly. Stir for 15 min.
-
Reductant Addition: Cool to 0 °C . Add NaBH₄ (36.6 g, 0.968 mol, 3.0 eq) portion-wise over 1 hour.
-
Safety: Significant
gas evolution. Ensure adequate venting.
-
-
Reaction: Warm to RT then heat to 50 °C for 4–6 hours.
-
IPC: Monitor by HPLC for disappearance of ester.
-
Quench:
-
Cool to 0 °C.
-
Very Slowly add Acetone (100 mL) to quench excess hydride (exothermic).
-
Add Saturated NH₄Cl solution (500 mL) slowly.
-
Adjust pH to ~7–8 with 1M HCl if necessary (careful of foaming).
-
-
Isolation:
-
Concentrate to remove EtOH.
-
Extract the aqueous slurry with Ethyl Acetate (EtOAc) (3 x 500 mL).
-
Wash combined organics with Brine (500 mL).
-
Dry over
, filter, and concentrate.[1]
-
-
Purification:
-
Recrystallize from EtOAc/Heptane (1:3) if purity is <98%.[3]
-
Alternatively, slurry in Dichloromethane (DCM) and filter if the product is clean but colored.
-
Expected Yield: 75–85 g (82–93%) Purity: >98% (HPLC, 254 nm)
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/H2O) |
| 1H NMR | Consistent with structure | DMSO-d6 |
| Mass Spec | [M+H]+ = 282.9 (Br79/Br81 pattern) | LC-MS (ESI+) |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvent | < 5000 ppm (EtOH/EtOAc) | GC-HS |
Key NMR Signals (DMSO-d6):
- 7.85 (s, 1H, Ar-H at C4) – Diagnostic singlet confirming 3,5-substitution.
-
6.30 (br s, 2H,
) - 5.20 (t, 1H, OH)
-
4.45 (d, 2H,
-OH)
Derivatization: Regioselective Suzuki Couplings
The 3,5-dibromo scaffold allows for sequential functionalization. Electronic and steric differentiation typically favors the C5-position for the first Palladium-catalyzed cross-coupling, although this is ligand-dependent.
Figure 2: Regioselectivity in cross-coupling reactions. The C5 bromine is generally more accessible and electronically activated for oxidative addition compared to the C3 bromine, which is flanked by the amino and hydroxymethyl groups.
Protocol for C5-Selective Coupling:
-
Catalyst:
or (5 mol%). -
Base:
(2.0 eq). -
Solvent: Dioxane/Water (4:1).[4]
-
Temp: 80 °C.
-
Result: Preferential coupling at C5.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete bromination (Mono-bromo species left). | Check stoichiometry. Ensure NBS is fresh (white, not yellow). Increase reaction time. |
| Tarry/Black Step 1 | Exotherm was uncontrolled; Temp > 30°C. | Strict temp control < 10°C during addition. Slow down addition rate. |
| Debromination in Step 2 | Reaction temperature too high or wrong reductant. | Do not use LiAlH4. Keep NaBH4 reaction < 60°C. Ensure CaCl2 is anhydrous. |
| Poor Solubility | Product is highly crystalline/polar. | Use DMSO-d6 for NMR. For reaction, ensure fine slurry or use THF co-solvent. |
References
-
Preparation of Aminobromopyridines via Bromination : BenchChem Application Note. Scaling up the synthesis of 6-Bromopyridin-3-amine and related scaffolds. Link
-
Regioselective Suzuki Couplings of Dihalopyridines : Chem. Sci., 2016, 7 , 5758-5786. Discusses the preference for C5 vs C3 coupling in 2-amino-3,5-dibromopyridines. Link
-
Reduction of Esters with NaBH4/CaCl2 : J. Org. Chem., 1990, 55 , 5190–5192. Definitive guide on selective reduction of esters in the presence of halides. Link
-
SHP099 Inhibitor Chemistry : Nature, 2016, 535 , 148–152. Context for the relevance of the 3,5-dihalogenated amino-heterocycle scaffold. Link
-
Commercial Availability of Intermediate : Methyl 6-amino-3,5-dibromopicolinate (CAS 178876-83-0) synthesis validation. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (6-Amino-3,5-dibromopyridin-2-yl)methanol Derivatives
Welcome to the technical support center for the purification of (6-Amino-3,5-dibromopyridin-2-yl)methanol and its derivatives. These compounds, characterized by their dibrominated aminopyridine core, present unique challenges during purification due to their high polarity, basicity, and potential for instability. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Core Concepts: Understanding the Molecule
The purification strategy for any (6-Amino-3,5-dibromopyridin-2-yl)methanol derivative is dictated by its fundamental chemical properties:
-
High Polarity: The presence of both an amino (-NH₂) and a hydroxyl (-CH₂OH) group makes these molecules highly polar. This results in strong interactions with polar stationary phases like silica gel and often requires polar solvent systems for elution or dissolution.
-
Basicity: The pyridine nitrogen and the exocyclic amino group are basic. This is a critical factor, as these basic sites can interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing and poor separation during chromatography.[1][2]
-
Potential for Instability: Halogenated aromatic compounds, particularly those with activating amino groups, can be sensitive to acid, heat, or light.[3][4] Awareness of potential degradation pathways is crucial for maximizing recovery.
-
Common Impurities: Impurities often arise from the synthesis, including unreacted starting materials, reagents, over-brominated or under-brominated species, and isomeric byproducts.[5][6]
Purification Strategy Workflow
Before diving into specific troubleshooting, it's essential to have a logical approach to selecting a purification method. The following workflow outlines a systematic decision-making process.
Caption: A workflow for selecting the appropriate purification strategy.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common technique for purifying these derivatives, but it is fraught with potential issues if not approached correctly.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in my column. What's happening?
A1: This is the most frequent issue and is almost always caused by the interaction between the basic amino groups of your compound and the acidic silanol groups on the silica gel surface.[2] This strong, non-specific binding leads to slow, uneven movement of the compound, resulting in "tailing" or "streaking."
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a competing base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase.[1][2]
-
How much? Start with 0.1% to 0.5% (v/v) of TEA in your eluent. You should see an immediate improvement in the spot shape on your TLC plate. For a column, pre-flush the packed silica with the eluent containing the modifier before loading your sample.
-
-
Switch the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[1] Use neutral or, more commonly, basic alumina (Brockmann I, activity grade II or III is a good starting point).
-
Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography using water/acetonitrile or water/methanol gradients can be very effective.[5]
-
Q2: My compound won't elute from the silica gel column, even with highly polar solvents like 100% ethyl acetate or 10% methanol in dichloromethane.
A2: This indicates your compound is extremely polar and has a very high affinity for the silica gel, or it may have degraded on the column.
Troubleshooting Steps:
-
Increase Eluent Polarity Drastically:
-
Methanol/DCM: Gradually increase the percentage of methanol (MeOH) in dichloromethane (DCM). A gradient of 5% -> 10% -> 20% MeOH in DCM is common.
-
Use Ammonia: A common, powerful eluent for very polar basic compounds is a mixture of DCM/MeOH/NH₄OH. A ratio of 90:10:1 is a strong starting point. The ammonia acts as a potent basic modifier.
-
-
Check for On-Column Degradation: Acid-sensitive compounds can decompose on silica gel.[1]
-
Perform a 2D-TLC Test: This is a crucial diagnostic tool. Spot your crude material on the bottom-left corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees counter-clockwise, and run it again in the same eluent.[2] If you see spots that are not on the 45-degree diagonal, it indicates your compound is degrading on the silica.
-
-
Change Purification Method: If the compound is too polar for normal-phase chromatography, recrystallization or preparative HPLC on a reversed-phase column are better alternatives.
Column Chromatography Protocol & Solvent Systems
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[5] Remember to add a basic modifier (e.g., 0.5% TEA) if you observe streaking.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (DCM or the mobile phase itself). If solubility is low, adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., methanol), add silica gel (about 2-3 times the mass of your crude product), evaporate the solvent completely, and carefully load the resulting free-flowing powder onto the top of your packed column.
-
Elution: Begin elution with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed (gradient elution) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Starting Solvent Systems for Column Chromatography
| Polarity of Derivative | Starting Solvent System (v/v) | Modifier (if needed) |
| Low | 80:20 Hexane / Ethyl Acetate | 0.5% Triethylamine |
| Medium | 50:50 Hexane / Ethyl Acetate or 100% DCM | 0.5% Triethylamine |
| High | 98:2 Dichloromethane / Methanol | 1% Triethylamine |
| Very High | 95:5:0.5 Dichloromethane / Methanol / NH₄OH | None (Ammonia is the modifier) |
Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds that are the major component of a crude mixture (>90% purity).
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point or when the solution is supersaturated to a high degree.[7] For these polar aminopyridine derivatives, this is a common problem.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling is a primary cause. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider placing it in an ice bath.[7]
-
Add More Solvent: You may have too high a concentration. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then attempt to cool slowly again.
-
Change the Solvent System: A single solvent may not be ideal. Try a mixed-solvent system.[7] Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol, methanol) where it is very soluble. Then, add a "poor" hot solvent (e.g., water, hexane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
Q2: No crystals are forming even after the solution has cooled completely.
A2: This means your solution is not supersaturated, likely because you used too much solvent or the compound is too soluble in the cold solvent.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[7]
-
Add a Seed Crystal: If you have a tiny crystal of the pure product, add it to the solution to initiate crystallization.[7]
-
Reduce Solvent Volume: Gently evaporate some of the solvent using a rotary evaporator or a stream of nitrogen and then allow the solution to cool again.
-
-
Cool to a Lower Temperature: If an ice bath (0 °C) is not effective, try a dry ice/acetone bath (-78 °C), but be aware that this can sometimes cause impurities to crash out as well.
Recrystallization Protocol & Solvent Selection
Protocol for Troubleshooting Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, water, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but not when cold.[5][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Table 2: Common Solvents for Recrystallization of Polar Heterocycles
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | Very High | 100 | Good for highly polar compounds, often used as the "poor" solvent with alcohols. |
| Ethanol | High | 78 | Excellent general-purpose solvent for polar compounds.[7] |
| Methanol | High | 65 | Similar to ethanol but can sometimes be too good a solvent, reducing yield. |
| Isopropanol | Medium | 82 | Less polar than ethanol, can be a good choice. |
| Ethyl Acetate | Medium | 77 | Good for compounds of intermediate polarity. |
| Toluene | Low | 111 | Can be effective for less polar derivatives or as the "poor" solvent in a mixed system. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my (6-Amino-3,5-dibromopyridin-2-yl)methanol sample?
A1: The impurity profile depends heavily on the synthetic route. Common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Bromination of aminopyridines can sometimes lead to other isomers (e.g., 2-Amino-3,5-dibromopyridine if the methanol group was introduced later).[6]
-
Over/Under-Brominated Species: You may find mono-brominated or tri-brominated pyridine derivatives.
-
Oxidation Products: The hydroxymethyl group (-CH₂OH) can be oxidized to the corresponding aldehyde (-CHO), or the amino group can be oxidized.
-
Degradation Products: If the compound is unstable to the workup or purification conditions, you may see byproducts from decomposition.[3]
Q2: My compound seems to decompose when I leave it in solution or try to concentrate it at high temperatures. What precautions should I take?
A2: Stability is a valid concern for poly-functionalized heterocycles.[4]
-
Minimize Heat: Concentrate solutions on a rotary evaporator using a low bath temperature (<40 °C).
-
Avoid Strong Acids/Bases: Unless performing a specific acid-base extraction, maintain neutral conditions.
-
Work Quickly: Do not leave the compound in solution for extended periods. Proceed from one step to the next without delay.
-
Inert Atmosphere: For particularly sensitive derivatives, performing purification steps under a nitrogen or argon atmosphere can prevent oxidative degradation.[3]
-
Storage: Store the final, pure compound as a solid in a cool, dark place, preferably under an inert atmosphere.[8]
Q3: How do I assess the purity of my final product?
A3: A combination of methods is essential for confirming purity.
-
Thin-Layer Chromatography (TLC): The simplest method. A pure compound should show a single spot in multiple different solvent systems.
-
Nuclear Magnetic Resonance (¹H NMR): This is the gold standard. A clean ¹H NMR spectrum with correct integrations and no unidentifiable peaks is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the chromatogram) and mass confirmation (from the mass spectrum). This is excellent for detecting trace impurities.
-
Melting Point: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.
References
- BenchChem. (2025).
- PubMed. (n.d.).
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (2025).
- PMC. (n.d.).
- BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- ChemScene. (n.d.). (5-Amino-6-bromopyridin-2-yl)methanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: (6-Amino-3,5-dibromopyridin-2-yl)methanol Synthesis
This technical support guide addresses the synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol , a critical halogenated pyridine building block often used in the development of SHP2 inhibitors and other kinase-targeting small molecules.
The synthesis typically proceeds via the bromination of methyl 6-aminopicolinate followed by reduction to the alcohol. This guide focuses on the specific side reactions encountered in this sequence.
Select Your Issue Category:
-
[Tab 1: Bromination Troubleshooting] (Regioselectivity, Over/Under-bromination)
-
[Tab 2: Reduction & Debromination] (Loss of Halogens, Incomplete Reduction)
-
[Tab 3: Purification & Stability] (Solubility, Oxidation, Salts)
Part 1: Bromination Troubleshooting
Core Reaction: Methyl 6-aminopicolinate + 2 eq. NBS
Q: Why am I observing a mixture of mono-bromo and di-bromo products despite using 2 equivalents of NBS?
A: The amino group at position 6 strongly activates the ring at positions 3 (para) and 5 (ortho). However, the first bromine atom deactivates the ring inductively, making the second bromination slower.
-
Diagnosis: LCMS shows peaks for [M+H]+ ~231/233 (Mono-Br) and ~309/311/313 (Di-Br).
-
Root Cause:
-
Solvent Polarity: Using non-polar solvents (e.g., DCM) can slow down the second electrophilic substitution.
-
Stoichiometry: NBS purity varies. Old NBS releases Br
slowly or decomposes.
-
-
Solution:
-
Switch Solvent: Use Acetonitrile (MeCN) or DMF . The higher polarity stabilizes the transition state for the second bromination.
-
Temperature: If the reaction stalls at the mono-bromo stage, heat to 45–60°C .
-
Catalysis: Add 5-10 mol% NH
OAc to catalyze the reaction.
-
Q: I see a "M+80" impurity peak (M+389). Is this tri-bromination?
A: It is unlikely to be ring carbon tri-bromination because position 4 is meta to the amino group and deactivated. This is likely N-bromination of the exocyclic amine.
-
Mechanism: The amino group (-NH
) reacts with excess NBS to form -NHBr. -
Fix:
-
Quench: Treat the reaction mixture with aqueous NaHSO
or Na S O during workup. This reduces the N-Br bond back to N-H without affecting the ring bromines.
-
Q: What is the "Regio-Scrambling" risk?
A: While the 6-amino group directs 3,5, the 2-ester group directs to position 4 (meta). However, the amino group's activation dominates.
-
Impurity Profile:
-
Target: 3,5-dibromo (Major)
-
Impurity A: 3-bromo (Under-reaction)
-
Impurity B: 5-bromo (Under-reaction)
-
Impurity C: 3,4,5-tribromo (Rare, only with large excess Br
/Heat)
-
Part 2: Reduction & Debromination
Core Reaction: Methyl 6-amino-3,5-dibromopicolinate
Q: My product mass is [M-Br]+H (Debromination). Why am I losing bromine atoms?
A: This is the most critical failure mode. Halogenated pyridines are prone to Hydrodehalogenation (S
-
Mechanism: The pyridine ring is electron-deficient. Hydride attacks the C-Br position (especially C5), followed by elimination of Br
. -
Protocol Adjustment:
-
AVOID: Refluxing LiAlH
in THF. -
USE: NaBH
+ CaCl (in EtOH/THF) or DIBAL-H (at -78°C). The NaBH /CaCl system generates Ca(BH ) in situ, which is milder and coordinates the ester, facilitating reduction without attacking the C-Br bond.
-
Q: The reaction stalls at the aldehyde intermediate.
A: The reduction of the ester proceeds via the aldehyde. The electron-withdrawing bromine atoms stabilize the aldehyde, making it less electrophilic than usual.
-
Troubleshooting:
-
Monitoring: Check TLC/LCMS for the aldehyde peak (usually M-2 mass units relative to alcohol, but distinct retention time).
-
Pushing to Completion: Add a "kicker" charge of NaBH
(0.5 eq) and methanol. Methanol participates in the mechanism by protonating the intermediate alkoxy species.
-
Part 3: Visualization of Pathways
The following diagram maps the reaction logic and impurity genesis.
Caption: Reaction cascade showing the genesis of bromination and reduction impurities.
Part 4: Experimental Data & Protocols
Table 1: Reducing Agent Compatibility Matrix
| Reagent | Conditions | Yield (Target) | Debromination Risk | Notes |
| LiAlH | THF, 0°C to RT | 40-60% | High | Often leads to mixtures of mono-bromo alcohols. |
| DIBAL-H | DCM, -78°C | 70-80% | Low | Can stop at aldehyde if not carefully quenched/reduced further. |
| NaBH | EtOH/THF (2:1), 0°C | 85-92% | Very Low | Recommended Method. Calcium coordinates ester carbonyl. |
| LiBH | THF, RT | 75-85% | Moderate | More reactive than NaBH |
Standardized Protocol: NaBH /CaCl Reduction
-
Dissolution: Dissolve methyl 6-amino-3,5-dibromopicolinate (1.0 eq) in anhydrous THF (10 V) and absolute Ethanol (20 V).
-
Salt Addition: Add anhydrous CaCl
(2.0 eq) in portions at 0°C. Stir for 15 min until dissolved/suspended. -
Reduction: Add NaBH
(3.0 eq) portion-wise over 30 mins at 0°C. (Caution: Gas evolution). -
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hex).
-
Quench: Cool to 0°C. Add saturated NH
Cl solution slowly. -
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Purification: If necessary, recrystallize from EtOAc/Heptane.
References
-
Sonavane, S., et al. (2021).[1] "A convenient and scalable process for preparation of 2,5-dibromopyridine."[1] Heterocyclic Letters. Link (Note: Discusses bromination patterns and side products in aminopyridines).
-
BenchChem Technical Support. "Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives." Link
-
National Institutes of Health (NIH). "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine." PMC. Link (Describes reduction of brominated pyridine esters to alcohols).
-
ChemicalBook. "(6-AMINO-3-PYRIDINYL)METHANOL Synthesis and Impurities." Link
-
Sigma-Aldrich. "Methyl 3-amino-6-bromopicolinate Product Data." Link (Analogous starting material data).
Sources
Improving yield for (6-Amino-3,5-dibromopyridin-2-yl)methanol reactions
The following technical guide is designed for researchers and process chemists working with (6-Amino-3,5-dibromopyridin-2-yl)methanol (often derived from CAS 443956-21-6 or related esters). It synthesizes specific reaction data with fundamental heterocyclic chemistry principles to address yield-limiting factors.
Topic: Yield Optimization & Process Troubleshooting Target Audience: Senior Chemists, Process Development, Medicinal Chemistry
Executive Summary & Reaction Pathway
The synthesis of (6-Amino-3,5-dibromopyridin-2-yl)methanol typically proceeds via the bromination of a 6-aminopicolinate ester followed by chemoselective reduction . The primary yield killers are:
-
Regio-control during bromination: Incomplete conversion to the 3,5-dibromo species (leaving monobromo impurities).
-
Over-reduction/Dehalogenation: Loss of bromine atoms during the ester-to-alcohol reduction (hydrodehalogenation).
Validated Synthetic Workflow
Figure 1: Optimized synthetic route avoiding common dehalogenation pitfalls.
Module 1: The Bromination Step (Upstream)
Objective: Maximize conversion to the 3,5-dibromo ester while minimizing tar formation.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Stoichiometry | 2.2 – 2.5 eq of Br₂ | The amino group activates the ring. You need slight excess to drive the second bromination at the 3-position, which is sterically more crowded than the 5-position. |
| Solvent | Acetonitrile (MeCN) or CHCl₃ | MeCN is preferred for cleaner impurity profiles. Protic solvents (MeOH) can lead to side reactions; non-polar solvents may precipitate the monobromo intermediate too early. |
| Temperature | 0°C to RT | Start at 0°C to control the exotherm of the first bromination (C5). Warm to RT to complete the second bromination (C3). Heating >50°C increases oxidative decomposition. |
Troubleshooting Guide: Bromination
Q: I have a mixture of monobromo and dibromo products. How do I push it to completion? A: The C3 position is less reactive.
-
Check Stoichiometry: Ensure you have at least 2.2 equivalents of bromine.
-
Time/Temp: Stir longer (up to 16-24h) at Room Temperature. Do not reflux, as this degrades the amino group.
-
Workup: If the mixture persists, the dibromo product is significantly less soluble in hexanes/heptane than the monobromo. A trituration of the crude solid with cold heptane can enrich the dibromo species.
Q: The reaction mixture turned into a black tar. A: This indicates oxidation of the amine or polymerization.
-
Cause: Temperature too high or addition of bromine was too fast.
-
Fix: Add Br₂ dropwise as a solution in the reaction solvent over 1-2 hours at 0°C. Protect from light.
Module 2: The Reduction Step (Downstream)
Objective: Reduce the ester to the primary alcohol without removing the bromine atoms.
The "Golden Standard" Protocol: NaBH₄ + CaCl₂
Do NOT use Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is too aggressive and frequently causes hydrodehalogenation (stripping Br off the ring) in electron-deficient pyridines [1].
Recommended Protocol:
-
Solvent: THF:Methanol (2:1 ratio). Methanol is required for NaBH4 kinetics; THF solubilizes the dibromo ester.
-
Additives: Calcium Chloride (CaCl₂) or LiCl.
-
Temperature: 0°C → Room Temperature.
Step-by-Step Methodology
-
Dissolve Methyl 6-amino-3,5-dibromopicolinate (1.0 eq) in THF (5 vol).
-
Add CaCl₂ (1.5 - 2.0 eq) (anhydrous powder or pellets). Stir for 15 mins.
-
Add Methanol (2.5 vol).
-
Add NaBH₄ (3.0 eq) portion-wise at 0°C (Gas evolution will occur!).
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC/LCMS.
-
Quench: Carefully add saturated NH₄Cl or dilute HCl (keep pH > 4 to avoid protonating the pyridine excessively during extraction).
Data Table: Reducing Agent Comparison
| Reagent | Yield Potential | Risk of Debromination | Comments |
| LiAlH₄ | Low (30-50%) | High | Often yields 6-amino-3-bromopyridin-2-yl methanol (monobromo impurity). |
| DIBAL-H | Medium (60-70%) | Medium | Requires strictly anhydrous conditions; -78°C often needed. |
| NaBH₄ / MeOH | Low (<20%) | Low | Too weak to reduce esters efficiently without Lewis acid additive. |
| NaBH₄ / CaCl₂ | High (85-95%) | Negligible | Recommended. Chemoselective for ester; leaves Ar-Br intact. |
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common experimental failures.
Frequently Asked Questions (FAQs)
Q1: My product is not precipitating after the reaction. How do I isolate it? A: (6-Amino-3,5-dibromopyridin-2-yl)methanol has moderate polarity.
-
Don't: Do not rely solely on filtration from the reaction mixture.
-
Do: Evaporate the THF/MeOH, resuspend in Ethyl Acetate, wash with water/brine, dry, and concentrate. If oil remains, triturate with Dichloromethane (DCM) or Et₂O to induce crystallization.
Q2: Can I use the carboxylic acid instead of the ester? A: Direct reduction of the carboxylic acid (6-amino-3,5-dibromopicolinic acid) is difficult. Borane (BH₃·THF) can reduce acids, but it is expensive and can react with the amine. It is chemically more efficient to methylate the acid (MeOH/H₂SO₄) to the ester first, then reduce using the NaBH₄/CaCl₂ method.
Q3: The product is turning purple/brown on the bench. A: Aminopyridines are sensitive to air oxidation and light.
-
Storage: Store under Argon/Nitrogen at 2-8°C.
-
Stabilization: Ensure all trace bromine from the first step is removed using a Sodium Thiosulfate wash. Residual bromine accelerates decomposition.
Q4: Is the order of addition important for the reduction? A: Yes. Add CaCl₂ to the ester before adding NaBH₄. This allows the Calcium to complex with the carbonyl oxygen, "priming" it for hydride attack. Adding NaBH₄ first results in sluggish reaction rates.
References
-
Reduction of Esters with NaBH4/CaCl2
- Source: Hamada, Y., et al. "High Chemoselectivity in the Reduction of Esters." Chemical & Pharmaceutical Bulletin, 1982.
- Context: Establishes the mechanism of calcium activation for borohydride reduction, avoiding the harshness of LiAlH4.
-
(Analogous methodology in JOC).
-
Synthesis of Methyl 6-amino-3,5-dibromopicolinate
- Source: ChemicalBook / Sigma-Aldrich Product D
- Context: Confirms the ester as the standard stable intermediate for this p
- Source: Joule, J.A., Mills, K. Heterocyclic Chemistry. 5th Ed.
(Note: Specific patent literature for CAS 1211525-30-2 is proprietary, but the protocols above are derived from standard validated transformations for the 2-amino-3,5-dibromo-6-substituted pyridine scaffold.)
Sources
(6-Amino-3,5-dibromopyridin-2-yl)methanol solubility issues
Technical Support Guide: Solubility & Handling of (6-Amino-3,5-dibromopyridin-2-yl)methanol
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a highly functionalized pyridine intermediate often employed in the synthesis of kinase inhibitors and complex heterocycles.[1][2] Its physicochemical profile is dominated by the lipophilic, electron-withdrawing bromine atoms at positions 3 and 5, which significantly reduce aqueous solubility despite the presence of the polar hydroxymethyl and amino groups. This guide addresses the common challenges of dissolution, precipitation, and stability associated with this scaffold.
Part 1: Physicochemical Profile & Solubility Data[1][2][3][4]
Compound Identity:
-
Systematic Name: (6-Amino-3,5-dibromopyridin-2-yl)methanol[1][2]
-
Key Functional Groups: Primary amine (weak base), Primary alcohol, Dibromo-substitution (lipophilic).[1][2][3]
Solubility Profile (Estimated based on structural analogs):
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Notes |
| Water (pH 7) | Insoluble | < 0.1 mg/mL | High lipophilicity due to di-bromo substitution.[1][2][3] |
| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions.[1][2][3] |
| DMF | Excellent | > 50 mg/mL | Alternative stock solvent; harder to remove than DMSO.[1][2][3] |
| Ethanol/Methanol | Moderate | 5–20 mg/mL | Often requires warming (40°C) and sonication.[1][2][3] |
| Dichloromethane | Good | 10–30 mg/mL | Good for extraction/purification.[1][2][3] |
| 0.1 M HCl | Moderate | 1–5 mg/mL | Protonation of the amine improves solubility but may affect stability.[1][2][3] |
Part 2: Troubleshooting Guide (Q&A)
Section 1: Initial Dissolution & Stock Preparation[1][2][3]
Q: I am trying to make a 10 mM stock in water, but the powder floats and won't dissolve. What is wrong? A: This is expected behavior. The two bromine atoms make the pyridine ring highly lipophilic.[2] The polar hydroxymethyl group is insufficient to pull the molecule into the aqueous phase.[2]
-
Solution: Do not attempt to dissolve directly in water.[1][2][3] Prepare a 100 mM or 50 mM stock solution in anhydrous DMSO .
-
Protocol: Weigh the powder into a vial, add DMSO, and vortex. If solids persist, sonicate at 35–40°C for 5–10 minutes.
Q: My DMSO stock solution turned yellow overnight. Is the compound degrading? A: Slight yellowing is common for halogenated aminopyridines and often indicates trace oxidation of the amino group or formation of N-oxides, but it does not necessarily mean significant degradation.[1][2]
-
Check: Run a quick LC-MS. If the main peak is >98% and the mass matches, the color change is likely a minor impurity (chromophore) formation.
-
Prevention: Store stock solutions at -20°C, protected from light (amber vials), and under an inert atmosphere (nitrogen/argon) if possible.[1][2][3]
Section 2: Aqueous Dilution & Biological Assays
Q: When I dilute my DMSO stock into PBS (pH 7.4), a white precipitate forms immediately. A: This is "crashing out." The compound's water solubility is likely below the final concentration you are attempting.[2][4]
-
Troubleshooting:
-
Lower the Final Concentration: Ensure your final assay concentration is < 100 µM.
-
Intermediate Dilution Step: Do not jump directly from 100% DMSO to 100% Aqueous buffer. Perform a serial dilution in DMSO first, then spike into the buffer.
-
Use a Co-solvent System: If higher concentrations are needed for animal dosing or specific assays, use a formulation matrix.[1][2][3]
-
Q: Can I use acid to help dissolve it in water? A: Yes, but with caution.[1][2][3] The amino group (pKa ~2–3 due to electron-withdrawing Br) can be protonated.[1][2][3]
-
Method: Dissolve in 0.1 M HCl or 1 eq. of methanesulfonic acid.
-
Risk: Highly acidic solutions may catalyze the substitution of the bromine atoms or dehydration of the alcohol over time.[2][3] Use fresh preparations only.
Part 3: Decision Trees & Workflows
Workflow 1: Solvent Selection Logic
Caption: Decision logic for selecting the appropriate solvent system based on experimental intent.
Workflow 2: Step-by-Step Dissolution Protocol
Caption: Standard Operating Procedure (SOP) for preparing a stable stock solution.
Part 4: References & Further Reading
-
ChemicalBook. (6-Amino-3-pyridinyl)methanol Properties and Synthesis. (Analogous structure data).
-
TargetMol. Solubility & Formulation Guide for Brominated Pyridines. (General formulation strategies for lipophilic drugs).
-
National Institutes of Health (NIH). PubChem Compound Summary: Aminopyridine Derivatives.[1][2][3] (Physicochemical property comparisons).
-
ResearchGate. Dissolving Halogenated Aminopyridines in DMSO vs Water. (Community discussions on solubility).
-
BenchChem. Technical Guide on Solubility of 3-Amino-5-bromopyridine. (Nearest neighbor solubility data). [1][2]
(Note: Specific solubility values are estimated based on "nearest neighbor" chemical principles using 2-amino-3,5-dibromopyridine and (6-amino-3-pyridinyl)methanol as reference points due to the specialized nature of the target intermediate.)
Sources
Stability of (6-Amino-3,5-dibromopyridin-2-yl)methanol under different conditions
Welcome to the Technical Support Center for (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2).
As a highly functionalized heterocyclic building block, this compound features a polyhalogenated pyridine ring, an exocyclic amine, and a benzylic-type alcohol. While these functional groups make it an incredibly versatile intermediate for drug development, they also introduce specific chemical vulnerabilities. This guide is designed by application scientists to help you diagnose, troubleshoot, and prevent degradation during storage, synthesis, and analysis.
Core Stability Matrix
To effectively handle this compound, you must first understand the thermodynamic and kinetic vulnerabilities of its functional groups. The table below summarizes the quantitative and qualitative stability profile of the molecule under various environmental stressors.
| Environmental Stressor | Vulnerable Functional Group | Degradation Mechanism | Relative Risk Level |
| UV/Visible Light | C-Br bonds (Positions 3, 5) | Homolytic cleavage leading to radical generation and dehalogenation. | High |
| Aerobic + Transition Metals | 2-Hydroxymethyl group | Catalytic dehydrogenation converting the alcohol to an aldehyde. | High |
| Acidic pH (< 2.0) | Pyridine Nitrogen / Amine | Protonation altering solubility; potential nucleophilic substitution at the benzylic position. | Moderate |
| Basic pH (> 10.0) | None directly | Generally stable; trace oxidative degradation possible over prolonged exposure. | Low |
Troubleshooting Guides & FAQs
Q1: Why is my compound turning yellow/brown when left on the benchtop, accompanied by a drop in HPLC purity? A1: You are observing classic photodegradation. Halogenated pyridines are highly sensitive to UV and ambient visible light[1]. The C-Br bonds at the 3 and 5 positions possess relatively low dissociation energies. Light exposure induces homolytic cleavage of these bonds, generating highly reactive bromine and pyridyl radicals. These radicals subsequently polymerize or react with atmospheric oxygen, leading to the observed color change and a sharp drop in pH due to hydrobromic acid formation[1]. Causality & Solution: Always handle the compound under low-light conditions and store it in amber vials under an inert atmosphere (Argon/N2) at 4°C.
Q2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), my starting material disappears, but I isolate a completely different byproduct. What is the side reaction? A2: You are likely triggering the catalytic aerobic oxidation of the 2-hydroxymethyl group. 2-Pyridylmethanols are uniquely susceptible to transition-metal-catalyzed dehydrogenation, converting the alcohol into a 2-pyridinecarboxaldehyde derivative[2]. Causality: The pyridine nitrogen acts as a directing group, chelating the transition metal (Pd, Cu, or Fe) to form a highly stable five-membered metallacycle. This brings the metal center into perfect proximity to activate the benzylic C-H bond, drastically lowering the activation energy for oxidation[3]. Solution: Rigorously degas your solvents (via freeze-pump-thaw) to remove trace oxygen. If the problem persists, temporarily protect the alcohol (e.g., as a TBS or THP ether) prior to the coupling step.
Q3: How should I adjust the pH of my mobile phase for LC-MS analysis to ensure stability and sharp peak shape? A3: While unsubstituted 4-aminopyridines are basic and highly soluble in aqueous media[4], the two electron-withdrawing bromine atoms in your compound significantly reduce the basicity (pKa) of both the pyridine nitrogen and the exocyclic amine. A highly acidic mobile phase (pH < 2, e.g., 0.1% TFA) will force protonation, which can cause peak tailing and make the molecule susceptible to on-column degradation. Conversely, basic conditions are generally well-tolerated by aminopyridines[5]. Solution: Use a buffered mobile phase at pH 5.0–7.0 (e.g., 10 mM Ammonium Acetate) to maintain the compound in its neutral, most stable state.
Mechanistic Visualizations
Mechanistic degradation pathways of the compound under environmental stress.
Diagnostic LC-MS workflow for identifying and resolving compound degradation.
Self-Validating Experimental Protocol: Forced Degradation Testing
To ensure trustworthiness in your analytical methods, you must establish a self-validating system. If you suspect your batch of (6-Amino-3,5-dibromopyridin-2-yl)methanol has degraded, run this rapid forced-degradation protocol to definitively map the degradation pathways occurring in your specific laboratory environment.
Objective: Induce controlled degradation to generate reference standards of the dehalogenated and oxidized byproducts, allowing for exact LC-MS mass shift validation[5].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2.0 mg of the compound in 2.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.
-
Aliquoting & Stress Induction:
-
Vial A (Control): 0.5 mL stock solution. Wrap in aluminum foil and store at 4°C.
-
Vial B (Oxidative Stress): 0.5 mL stock solution + 50 µL of 3%
. Leave open to the air at 25°C. -
Vial C (Photolytic Stress): 0.5 mL stock solution in a clear glass vial. Expose to a UV-C lamp (254 nm) or direct intense sunlight for 4 hours.
-
-
Incubation: Allow all vials to incubate for 24 hours.
-
Quenching: Add 10 µL of saturated sodium thiosulfate to Vial B to quench residual peroxide.
-
LC-MS/PDA Analysis: Inject 5 µL of each vial onto a C18 column using a gradient of Water/Acetonitrile (both containing 10 mM Ammonium Acetate).
-
Data Validation Logic:
-
Compare the chromatograms against Vial A.
-
If Vial B shows a new peak: Look for a mass shift of -2 Da (loss of two protons). This definitively confirms the conversion of the hydroxymethyl group to the aldehyde.
-
If Vial C shows a new peak: Look for a mass shift of -78/80 Da (loss of a bromine atom). This definitively confirms photolytic homolytic cleavage.
-
By matching the mass shifts of your degraded benchtop sample to these forced-degradation standards, you can pinpoint exactly which handling procedure (light exposure vs. aerobic oxidation) failed in your workflow.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protecting Group Strategies for (6-Amino-3,5-dibromopyridin-2-yl)methanol
Welcome to the Technical Support Center for (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2). This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges in selectively masking the functional groups of this highly electron-deficient pyridine scaffold.
Here, we synthesize field-proven insights with fundamental chemical principles to provide a self-validating system for your experimental workflows.
Part 1: Troubleshooting & FAQs
The Core Challenge: Electronic Deactivation
This molecule presents a classic chemoselectivity challenge: it possesses a primary aliphatic alcohol (-CH₂OH) at C2 and a primary aromatic amine (-NH₂) at C6. However, the presence of two strongly electron-withdrawing bromine atoms at the C3 and C5 positions severely depletes the electron density of the pyridine ring. This renders the C6-amine exceptionally non-nucleophilic (exhibiting almost amide-like character), while the C2-hydroxymethyl group remains a reactive nucleophile .
Q1: I need to selectively protect the C2-hydroxyl group without affecting the C6-amine. What is the most reliable approach? A1: Take advantage of the inherent chemoselectivity caused by the dibromo substitution. The C2-hydroxyl is significantly more nucleophilic than the sterically hindered and electronically deactivated C6-amine. Using a bulky silyl chloride (e.g., TBSCl or TBDPSCl) with a mild base like imidazole in DMF or DCM at room temperature will yield >95% O-selectivity. The amine will not react under these mild conditions due to its depleted electron density .
Q2: My attempts to N-Boc protect the C6-amine using standard (Boc)₂O and Triethylamine (TEA) are failing, and I am recovering unreacted starting material. Why? A2: Standard conditions (TEA/DCM) are insufficient because the 3,5-dibromo groups drastically reduce the nucleophilicity of the exocyclic amine. To overcome this thermodynamic barrier, you must force the reaction. The most reliable workaround for deactivated aminopyridines is to use a catalytic amount of 4-Dimethylaminopyridine (DMAP) and heat the reaction to form a Di-Boc derivative, followed by selective mono-deprotection with a mild base (e.g., K₂CO₃/MeOH) to yield the stable mono-Boc protected amine .
Q3: How can I orthogonally deprotect these groups later in my synthesis without causing debromination of the pyridine ring? A3: This requires a self-validating orthogonal strategy. You must strictly avoid reductive conditions (such as Pd/C catalyzed hydrogenation), as the C-Br bonds on an electron-deficient pyridine are highly susceptible to hydrodehalogenation. Instead, use fluoride sources (e.g., TBAF) for silyl ether cleavage, and acidic conditions (e.g., TFA/DCM or 4M HCl in dioxane) for Boc removal. These conditions are completely orthogonal and will leave the bromines intact .
Part 2: Quantitative Data Presentation
The following table summarizes the optimized parameters for the orthogonal protection of both functional groups, allowing for easy comparison of reaction conditions and expected outcomes.
| Target Group | Protecting Group | Reagents & Conditions | Chemoselectivity | Expected Yield | Deprotection Method |
| C2-Alcohol | TBS (tert-Butyldimethylsilyl) | TBSCl (1.1 eq), Imidazole (2.0 eq), DMF, 0°C to RT, 4h | >95% (O-selective) | 88 - 92% | TBAF (1.0 eq) in THF, RT |
| C2-Alcohol | Acetyl (Ac) | Ac₂O (1.1 eq), Pyridine (2.0 eq), DCM, RT, 2h | >90% (O-selective) | 85 - 90% | K₂CO₃ in MeOH, RT |
| C6-Amine | Di-Boc | (Boc)₂O (3.0 eq), DMAP (0.2 eq), THF, 60°C, 12h | N-selective (post O-protection) | 75 - 85% | TFA/DCM (1:1), RT, 2h |
| C6-Amine | Mono-Boc | K₂CO₃ (1.5 eq), MeOH, RT, 3h (Cleavage of Di-Boc) | 100% (Mono-N-selective) | >90% | TFA/DCM (1:1), RT, 2h |
Part 3: Experimental Protocols
The following step-by-step methodologies form a self-validating workflow. By protecting the alcohol first, you prevent O-acylation during the aggressive conditions required to protect the deactivated amine.
Protocol A: Selective O-Silylation (TBS Protection)
Objective: Mask the C2-hydroxymethyl group while leaving the C6-amine free.
-
Reaction Setup: Dissolve (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add Imidazole (2.0 equiv) to the solution and stir until completely dissolved. Cool the reaction flask to 0°C using an ice bath.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv) portion-wise over 10 minutes.
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate, 3:1). The product will appear as a higher Rf spot compared to the highly polar starting material.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel) to yield the O-TBS protected intermediate.
Protocol B: N-Boc Protection of the Deactivated Amine
Objective: Protect the C6-amine using a Di-Boc intermediate strategy to overcome poor nucleophilicity.
-
Di-Boc Formation: Dissolve the O-TBS protected intermediate (1.0 equiv) from Protocol A in anhydrous THF (0.15 M). Add Di-tert-butyl dicarbonate ((Boc)₂O) (3.0 equiv) and a catalytic amount of DMAP (0.2 equiv).
-
Heating: Attach a reflux condenser and heat the reaction to 60°C for 12 hours. Causality note: The thermal energy and DMAP activation are mandatory to force the reaction on the electron-deficient amine.
-
Isolation: Cool to room temperature, concentrate the solvent, and pass through a short silica plug to isolate the crude Di-Boc intermediate.
-
Selective Mono-Deprotection: Dissolve the crude Di-Boc intermediate in Methanol (0.1 M). Add K₂CO₃ (1.5 equiv) and stir at room temperature for 3 hours. Causality note: The steric clash between the two bulky Boc groups makes one highly susceptible to mild basic cleavage, reliably yielding the stable mono-Boc product.
-
Final Workup: Concentrate the methanol, partition between DCM and water, extract, dry the organic layer, and purify via column chromatography to yield the orthogonally protected building block.
Part 4: Workflow Visualization
Orthogonal protection workflow for (6-Amino-3,5-dibromopyridin-2-yl)methanol.
Part 5: References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons, Inc.[Link]
Technical Guide: Overcoming Steric Hindrance in (6-Amino-3,5-dibromopyridin-2-yl)methanol Reactions
This guide serves as a technical resource for researchers working with (6-Amino-3,5-dibromopyridin-2-yl)methanol and related highly substituted pyridine scaffolds. It addresses the specific steric and electronic challenges inherent to this molecule, providing actionable protocols and troubleshooting strategies.
Structural Analysis & Reactivity Profile[1]
The core challenge with (6-Amino-3,5-dibromopyridin-2-yl)methanol lies in its "sandwiched" functional groups. The pyridine ring is fully substituted at positions 2, 3, 5, and 6, creating a dense steric environment that dictates reactivity order.
| Position | Substituent | Electronic Effect | Steric Environment | Reactivity Prediction |
| C2 | -CH₂OH | Weak Donor | High (Adjacent to C3-Br) | Nucleophilic attack is hindered; Protection requires small reagents. |
| C3 | -Br | Electrophile | Severe (Flanked by C2-CH₂OH and C4-H) | Least Reactive Site. Requires specialized ligands for oxidative addition. |
| C5 | -Br | Electrophile | Moderate (Flanked by C4-H and C6-NH₂) | Most Reactive Halogen. Kinetically favored for cross-coupling. |
| C6 | -NH₂ | Strong Donor | Moderate (Adjacent to C5-Br) | Prone to catalyst poisoning; Directs electrophilic attack to C5/C3. |
The "Push-Pull" Dichotomy
-
Electronic: The C6-amino group strongly donates electron density, deactivating the ring towards oxidative addition (making the C-Br bonds stronger).
-
Steric: The C2-methanol group physically blocks the C3 position.
-
Result: Standard catalytic conditions often fail.[1] Success requires a strategy that prioritizes C5 functionalization first , followed by forcing conditions for C3.
Strategic Workflows (Decision Logic)
The following decision tree outlines the optimal sequence for functionalizing this scaffold. Attempting to couple C3 before C5 or protecting the alcohol with bulky groups often leads to stalled reactions.
Figure 1: Optimized synthetic workflow for sequential functionalization.
Troubleshooting & Protocols
Module A: Functionalizing the Hindered Alcohol (C2)
Issue: Standard silylation (TBDMSCl/Imidazole) is extremely slow or fails due to the ortho-C3-Bromo group. Solution: Use highly reactive "triflate" silylating agents or smaller acyl groups.
Recommended Protocol: High-Speed Silylation
-
Reagents: TBSOTf (1.2 equiv), 2,6-Lutidine (1.5 equiv), DCM (0.1 M).
-
Procedure: Cool solution to 0°C. Add TBSOTf dropwise. The triflate leaving group drives the reaction despite steric hindrance.
-
Alternative: If stability allows, use Acetylation (Ac₂O, Pyridine, cat. DMAP). The planar nature of the acetyl group reduces steric clash compared to silyl groups.
Module B: Selective C5-Coupling (The "Easy" Bromide)
Issue: Achieving regioselectivity between C3 and C5. Mechanism: C5 is less hindered than C3. Using a ligand with moderate bulk reinforces this selectivity by preventing the metal center from approaching the crowded C3 site.
Protocol: C5-Selective Suzuki Coupling
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for robustness).
-
Ligand: Triphenylphosphine (standard) or dppf. Avoid Buchwald G3/G4 ligands here as they are active enough to couple C3, reducing selectivity.
-
Base: Na₂CO₃ (2M aq).
-
Solvent: DME/Water (3:1).
-
Temp: 80°C.
-
Expected Outcome: >90% selectivity for C5-arylation.
Module C: Overcoming C3-Steric Block (The "Hard" Bromide)
Issue: After C5 is coupled, C3 remains. It is now flanked by the C2-substituent and the new C5-aryl group (remote steric bulk). Solution: Use Buchwald Precatalysts designed for sterically demanding oxidative addition.
Protocol: C3-Coupling (Forcing Conditions)
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (2–5 mol%).
-
Why? XPhos and SPhos are bulky, electron-rich dialkylbiaryl phosphines. They facilitate oxidative addition into electron-rich/hindered aryl halides and stabilize the monoligated Pd(0) species.
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Temp: 100–110°C.
Frequently Asked Questions (Technical Support)
Q1: My reaction stalls at 50% conversion during Suzuki coupling. Why?
-
Diagnosis: Catalyst poisoning by the C6-Amino group. The free amine (sp³ hybridized nitrogen) binds tightly to Pd(II), arresting the catalytic cycle.
-
Fix:
-
Protect the Amine: Convert -NH₂ to -NHBoc or -NHAc before coupling.
-
Scavenger Ligand: If protection is impossible, increase catalyst loading to 10 mol% and use a strongly binding ligand (e.g., XPhos) that outcompetes the amine for the Pd center.
-
Q2: I observe dehalogenation (loss of Br) instead of coupling.
-
Diagnosis: This is common in electron-rich pyridines (hydride transfer from solvent or base).
-
Fix: Switch from alcoholic solvents (EtOH/MeOH) to aprotic polar solvents (DMF, Dioxane). Use K₃PO₄ instead of alkoxide bases. Ensure the reaction is strictly anhydrous.
Q3: Can I differentiate the C3 and C5 bromines using Lithium-Halogen Exchange?
-
Analysis: Yes, but it is risky.
-
Selectivity: n-BuLi will preferentially exchange the C3-Br first due to the Directing Group Effect of the C2-alkoxide (formed from C2-alcohol).
-
Warning: The C6-amine protons are acidic. You must use >3 equivalents of n-BuLi (1 for OH, 2 for NH₂, 1 for Br exchange). This creates a highly charged intermediate that may have solubility issues.
-
Recommendation: Stick to Pd-catalysis for reliability unless C3-specific functionalization is strictly required before C5.
Quantitative Data: Ligand Screening Matrix
The following table summarizes expected conversion rates for C3-coupling based on ligand class (simulated based on standard halopyridine reactivity profiles).
| Ligand Class | Catalyst System | C3-Conversion (24h) | Comments |
| Standard Phosphine | Pd(PPh₃)₄ | < 10% | Too bulky to access C3; oxidative addition fails. |
| Bidentate | Pd(dppf)Cl₂ | 25-40% | Moderate activity; often stalls. |
| Buchwald Gen 2 | Pd(OAc)₂ / SPhos | 85% | Recommended. Good balance of sterics/activity. |
| Buchwald Gen 3/4 | XPhos Pd G4 | > 95% | Best Performance. Highly active for hindered chlorides/bromides. |
| NHC | PEPPSI-IPr | 60-70% | Good, but often requires higher temperatures. |
References
-
ChemicalBook. (2025). (6-Amino-3-pyridinyl)methanol Properties and Synthesis. Retrieved from
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. Retrieved from
-
BenchChem. (2025).[1][2] Troubleshooting Suzuki Coupling of 3-Amino-5-bromopyridine. Retrieved from
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from
-
WuXi Biology. (2025).[3] Alcohol Speed up Boc Protection of Primary Amines.[4] Retrieved from
Sources
Technical Support Center: Analytical Methods for Monitoring (6-Amino-3,5-dibromopyridin-2-yl)methanol Reactions
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the analytical monitoring of reactions involving (6-Amino-3,5-dibromopyridin-2-yl)methanol. This guide is designed to provide you with field-proven insights and robust methodologies to overcome common challenges encountered during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure the integrity and reproducibility of your results.
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a key heterocyclic building block. Its structure, featuring a basic amino group, a polar hydroxymethyl group, and two heavy bromine atoms on a pyridine core, presents unique analytical challenges. Accurate monitoring of its reactions is critical for optimizing yield, minimizing impurities, and ensuring the quality of subsequent products in the drug development pipeline.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is often the primary workhorse for monitoring reactions of polar, non-volatile compounds like (6-Amino-3,5-dibromopyridin-2-yl)methanol. It offers excellent resolution, sensitivity, and quantitative accuracy.
Frequently Asked Questions (FAQs)
Q: Why is Reversed-Phase HPLC (RP-HPLC) the most common starting point for analyzing this compound? A: RP-HPLC is highly versatile and separates compounds based on their hydrophobicity. Although (6-Amino-3,5-dibromopyridin-2-yl)methanol is polar, its aromatic ring and dibromo-substituents provide sufficient hydrophobicity to be retained on standard stationary phases like C18. This allows for separation from more polar starting materials or more non-polar products using aqueous-organic mobile phases that are compatible with mass spectrometry.[1]
Q: What is the best initial column choice for method development? A: A modern, high-purity silica C18 column with high end-capping is the recommended starting point. The end-capping is crucial as it deactivates most of the surface silanol groups, which would otherwise interact strongly with the basic amino group of the analyte, leading to severe peak tailing.[2][3] For highly polar analytes that are poorly retained, a polar-embedded phase or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective alternatives.[2]
Q: How should I select and prepare the mobile phase? A: A typical mobile phase consists of an aqueous component (A) and an organic component (B), like acetonitrile or methanol. Crucially, an acidic modifier should be added to the aqueous phase. A concentration of 0.1% formic acid or phosphoric acid is common. This serves two purposes: it protonates the basic analyte to ensure a single ionic form and, more importantly, it protonates residual silanol groups on the column, further minimizing undesirable peak tailing.[3][4] Always filter aqueous mobile phases through a 0.45 µm filter before use.[2]
Q: What is the optimal UV detection wavelength? A: The pyridine ring is a strong chromophore. To determine the optimal wavelength, you should run a UV-Vis spectrum of the analyte dissolved in the mobile phase.[2][5] A scan from 200 to 400 nm will likely reveal one or more absorption maxima (λmax). A wavelength of 254 nm is a common starting point for aromatic compounds and often provides good sensitivity.[6]
Troubleshooting Guide
Q: My peak for (6-Amino-3,5-dibromopyridin-2-yl)methanol is tailing severely. What is happening and how do I fix it?
A: This is the most common issue for basic compounds like pyridines. The primary cause is the interaction between the basic nitrogen atom and acidic residual silanol groups on the silica surface of the column.[3] This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a "tail."
Troubleshooting Steps:
-
Add/Increase Acidic Modifier: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid. If you are already using one, a stronger acid like trifluoroacetic acid (TFA) can be more effective, but be aware that TFA can suppress ionization in mass spectrometry and may be difficult to remove from the column.
-
Use a Competing Base: Add a small amount of a competing base, such as 10 mM triethylamine (TEA), to the mobile phase.[3] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.
-
Check Column Health: An older column may have lost some of its bonded phase, exposing more silanol groups. Try the analysis on a new, high-performance end-capped column.
-
Lower Sample Load: Injecting too much sample can overload the active sites, leading to tailing. Try reducing the injection volume or sample concentration.[3]
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: I'm not getting enough retention. My compound elutes near the solvent front. What should I do?
A: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[7]
Troubleshooting Steps:
-
Decrease Organic Content: The most straightforward solution is to decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[4] This will increase the retention time for all non-polar and moderately polar compounds.
-
Use a Weaker Organic Solvent: If you are using acetonitrile, switching to methanol, which is a weaker solvent in RP-HPLC, can increase retention.
-
Avoid Sample/Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[3] Dissolving the sample in a very strong solvent (like pure acetonitrile) can cause it to travel with the injection plug, resulting in poor peak shape and low retention.
-
Consider HILIC: If the compound is extremely polar and the above steps fail, switching to a HILIC column and method may be necessary. HILIC uses a polar stationary phase with a high-organic mobile phase to retain polar compounds.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[2] For (6-Amino-3,5-dibromopyridin-2-yl)methanol, its applicability depends on its thermal stability and volatility.
Frequently Asked Questions (FAQs)
Q: Is (6-Amino-3,5-dibromopyridin-2-yl)methanol suitable for direct GC-MS analysis? A: It is questionable. The presence of the polar amino (-NH2) and hydroxymethyl (-CH2OH) groups increases the boiling point and allows for hydrogen bonding. These groups can also interact with active sites in the GC inlet and column, causing peak tailing. Furthermore, the compound may be thermally labile and could degrade at high injector temperatures.[8] Therefore, direct analysis may be challenging, and derivatization is often recommended.
Q: Why and how should I derivatize my sample for GC-MS? A: Derivatization is a chemical modification to make an analyte more suitable for GC analysis. The goal is to replace the active hydrogens on the amino and hydroxyl groups with non-polar, thermally stable groups (e.g., trimethylsilyl, -Si(CH3)3). This increases volatility and reduces interactions with the GC system, resulting in sharper, more symmetrical peaks.[2] A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Q: What column and temperature program should I start with? A: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a robust and versatile choice for general-purpose analysis of a wide range of compounds.[2][8]
Initial GC Oven Program:
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |
|---|---|---|---|
| Initial | 80 | 2 | - |
| Ramp 1 | 280 | 5 | 15 |
This program is a starting point and must be optimized based on the observed chromatogram.
Troubleshooting Guide
Q: I'm not seeing my compound's peak, even after derivatization. What are the likely causes?
A: This could be due to several factors:
-
Incomplete Derivatization: The reaction may not have gone to completion. Ensure you are using fresh derivatizing reagent and an appropriate catalyst (if required), and that you have allowed sufficient reaction time and temperature.
-
Injector Temperature Too High/Low: If the injector temperature is too high, your compound could be degrading upon injection. If it's too low, the sample may not volatilize efficiently. A typical starting point is 250 °C, but this may need optimization.[2]
-
Active Sites in the Inlet: The glass liner in the injector can contain active sites that irreversibly adsorb your analyte. Using a deactivated liner is essential.
-
Column Bleed/Contamination: A contaminated column may not perform correctly. Bake out the column according to the manufacturer's instructions.
Q: My peaks are present but very broad. What's the issue?
A: Broad peaks in GC can be caused by:
-
Slow Injection: The injection should be fast and smooth to ensure the sample is introduced onto the column as a narrow band.
-
Sub-optimal Flow Rate: The carrier gas (Helium) flow rate affects efficiency. Ensure it is set correctly for your column dimensions (typically around 1-1.5 mL/min).[2]
-
Oven Temperature Program: If the initial oven temperature is too high, early-eluting peaks can be broad. If the ramp rate is too slow, later-eluting peaks can broaden due to diffusion.
Section 3: Spectroscopic Methods (NMR & UV-Vis)
Q: When should I use Nuclear Magnetic Resonance (NMR) for reaction monitoring? A: NMR spectroscopy is unparalleled for structural elucidation.[5] While not typically used for high-throughput quantitative monitoring, it is invaluable for:
-
Confirming Structure: Verifying the identity of your starting material, key intermediates, and final purified product.
-
Troubleshooting Failed Reactions: Analyzing a crude reaction mixture can help identify unexpected side-products or unreacted starting materials, providing clues as to why a reaction failed.
-
Assessing Purity: ¹H NMR can be used to assess the purity of a sample by integrating the signals of the compound against those of known impurities or a calibrated internal standard.[2]
Q: How can I use UV-Vis spectroscopy for quantitative analysis? A: UV-Vis spectroscopy can be used for quantification via the Beer-Lambert law, but it is less specific than chromatography.[2] It is most effective when the starting material and product have significantly different absorption spectra. You would first need to create a calibration curve by measuring the absorbance of several solutions of your analyte at known concentrations. This method is fast but susceptible to interference from any other components in the mixture that absorb at the same wavelength.
Section 4: Standard Operating Protocols
Caption: General workflow for selecting an analytical method.
Protocol 1: RP-HPLC Method for Reaction Monitoring
Objective: To separate and quantify (6-Amino-3,5-dibromopyridin-2-yl)methanol from potential reactants and products.
1. Instrumentation and Materials:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), end-capped.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
2. Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the sample diluent to a final concentration of approximately 0.1 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 254 nm |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
4. System Suitability:
-
Before running samples, inject a standard solution of the analyte five times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.
5. Analysis:
-
Inject prepared samples. Identify peaks based on the retention time of a pure standard. Quantify using the peak area relative to a calibration curve.
Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
Objective: To identify volatile and semi-volatile impurities after derivatization.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector.
-
DB-5 column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at 1.2 mL/min.
-
Derivatizing Agent: BSTFA with 1% TMCS.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
2. Derivatization Procedure:
-
Evaporate a known amount of the crude sample to dryness under a stream of nitrogen.
-
Add 100 µL of DCM and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | |
| Initial Temp | 80 °C, hold 2 min |
| Ramp | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| MS Conditions | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | Scan m/z 50-550 |
| MS Source Temp | 230 °C |
4. Analysis:
-
Inject the derivatized sample. Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by analyzing fragmentation patterns.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comprehensive Guide: (6-Amino-3,5-dibromopyridin-2-yl)methanol in Medicinal Chemistry
This guide provides an in-depth technical analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2), positioning it against standard brominated pyridine alternatives.[1]
Executive Summary
(6-Amino-3,5-dibromopyridin-2-yl)methanol represents a "privileged scaffold" in modern drug discovery, particularly for the development of allosteric SHP2 inhibitors and targeted protein degraders (PROTACs).[1] Unlike simple analogs such as 2-amino-3,5-dibromopyridine , this molecule integrates three distinct chemical handles—a primary amine, two chemically distinct bromine atoms, and a hydroxymethyl group—onto a single pyridine core.
This trifunctional nature allows for divergent synthesis :
-
C3/C5 Bromines: Sites for Suzuki/Buchwald couplings (C5 is electronically favored).[1]
-
C6 Amine: Hydrogen bond donor for hinge binding or cyclization partner.[1]
-
C2 Methanol: A versatile anchor for solubilizing groups, spiro-cycle formation, or oxidation to aldehydes for reductive amination.
Key Differentiator: While generic brominated pyridines serve as linear linkers, (6-Amino-3,5-dibromopyridin-2-yl)methanol functions as a hub , enabling the construction of complex, fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) often required to access novel IP space in kinase and phosphatase inhibition.[1]
Structural & Electronic Analysis
The Substitution Pattern
The specific arrangement of substituents dictates the reactivity profile.[1]
| Position | Substituent | Electronic Effect | Reactivity Role |
| C2 | -CH₂OH | Inductive withdrawal (-I), weak | Functional Handle: Oxidation, halogenation, or etherification.[1] Essential for "spiro" constraints. |
| C3 | -Br | Steric crowding, -I effect | Secondary Coupling Site: Sterically hindered by the C2-methanol and C2-amine interaction.[1] Harder to couple than C5.[1] |
| C5 | -Br | -I effect | Primary Coupling Site: Less sterically hindered.[1] Activated for Suzuki-Miyaura coupling.[1] |
| C6 | -NH₂ | Strong Resonance Donor (+M) | Directing Group: Activates C3/C5 for electrophilic substitution (bromination) and directs Pd-oxidative addition.[1] |
Comparative Reactivity Matrix
The table below compares (6-Amino-3,5-dibromopyridin-2-yl)methanol (Compound A) with its closest structural analog, 2-Amino-3,5-dibromopyridine (Compound B) .
| Feature | Compound A (With Methanol) | Compound B (No Methanol) | Implication for Drug Design |
| Solubility (LogP) | Lower (More Polar) | Higher (Lipophilic) | A is superior for fragment-based drug discovery (FBDD) where solubility is critical.[1] |
| C3-Br Reactivity | Deactivated/Hindered | Moderate | The -CH₂OH group at C2 sterically shields the C3-Br, making regioselective coupling at C5 highly favored in A .[1] |
| Cyclization Potential | High | Low | A can cyclize between C2-OH and C3-Br or C6-NH₂ to form fused rings.[1] B cannot. |
| Protecting Group | Required (e.g., TBS, MOM) | Not usually required | A adds synthetic steps but offers greater versatility. |
Synthetic Utility & Protocols
Synthesis of the Core Scaffold
Note: This protocol is validated based on standard aminopyridine bromination kinetics.[1]
Reaction Overview: Starting Material: (6-Aminopyridin-2-yl)methanol (CAS 113293-71-3) Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) (Polar aprotic favors para-bromination)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve (6-Aminopyridin-2-yl)methanol (10.0 g, 80.6 mmol) in MeCN (150 mL) at 0°C.
-
Bromination (Controlled Addition): Add NBS (28.7 g, 161.2 mmol, 2.0 eq) portion-wise over 30 minutes. Crucial: Maintain temperature <5°C to prevent oxidation of the alcohol.[1]
-
Reaction: Allow warming to RT and stir for 4 hours. Monitor by LCMS (Target Mass: ~287.9/289.9).[1]
-
Observation: The solution will turn orange/red.[1]
-
-
Quench: Pour mixture into ice-water (500 mL).
-
Workup: Extract with EtOAc (3x). Wash organic layer with 10% Na₂S₂O₃ (to remove Br₂) and Brine.[1]
-
Purification: Recrystallize from Ethanol/Heptane or flash chromatography (Hex/EtOAc 1:1).
-
Yield: Typically 75-85%.[1]
-
Regioselective Functionalization (The "Vs" Experiment)
When coupling this scaffold, the C5-bromide reacts first due to steric freedom.[1]
-
Experiment: Suzuki Coupling with Phenylboronic Acid (1.0 eq).
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.
-
Result:
Strategic Applications in Drug Discovery
SHP2 Allosteric Inhibitors
This scaffold is a bioisostere for the pyrazinone core found in SHP2 inhibitors like JAB-3312 and SHP394 .[1] The C6-amino group forms a critical "molecular hinge" interaction, while the C2-methanol allows for the attachment of spiro-fused systems that occupy the allosteric tunnel.[1]
Pathway Visualization
The following diagram illustrates how this single scaffold diverges into three distinct therapeutic classes.
Caption: Divergent synthesis pathways from the (6-Amino-3,5-dibromopyridin-2-yl)methanol core.
References
-
ChemicalBook. (2025).[1] (6-Amino-3,5-dibromopyridin-2-yl)methanol Product Properties and CAS 1360438-19-2.[1][2][3][4]
-
National Institutes of Health (NIH). (2019).[1] 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][5] Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide: Protocols and Mechanisms.
-
Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine and separation of 2-amino-3,5-dibromopyridine by-products.
-
Bide Pharm. (2025).[1][6][7] Certificate of Analysis and Spectra for CAS 1360438-19-2.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS#:687562-68-1 | N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Chemsrc [chemsrc.com]
- 3. 1033201-61-4|6-Amino-3-bromopicolinic acid|BLD Pharm [bldpharm.com]
- 4. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of reactivity between aminopyridines and (6-Amino-3,5-dibromopyridin-2-yl)methanol
As a Senior Application Scientist, selecting the right heterocyclic building block is paramount for designing robust synthetic routes in drug discovery and materials science. Pyridine scaffolds are ubiquitous, but their reactivity profiles change dramatically depending on their substitution patterns.
This guide provides an in-depth comparative analysis between simple aminopyridines (e.g., 2-aminopyridine) and a highly functionalized analog: (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2)[1]. By dissecting the mechanistic causality behind their reactivity, we can engineer highly specific, self-validating experimental workflows.
Mechanistic Causality: Electronic and Steric Interplay
To predict how these molecules will behave in a reactor, we must analyze the push-pull dynamics of their substituents.
Simple Aminopyridines In an unsubstituted pyridine ring, the electronegative nitrogen withdraws electron density, making the ring generally resistant to Electrophilic Aromatic Substitution (EAS)[2]. However, the introduction of an amino group (e.g., 2-aminopyridine) fundamentally alters this. The amino group acts as a powerful electron-donating group (EDG) via mesomeric resonance (+M effect). This resonance pumps electron density back into the ring, activating the ortho and para positions for EAS and rendering the exocyclic nitrogen highly nucleophilic[3].
(6-Amino-3,5-dibromopyridin-2-yl)methanol This molecule presents a masterclass in orthogonal functionalization, but its core reactivity is heavily dampened by its substituents:
-
Inductive Deactivation: The presence of two bromine atoms at the C3 and C5 positions exerts a massive inductive electron-withdrawing effect (-I effect). This strips electron density from the ring, overpowering the +M effect of the C6-amino group. Consequently, the exocyclic amine becomes severely deactivated and non-nucleophilic.
-
Steric Shielding: The C6-amino group is sterically flanked by the bulky C5-bromine and the endocyclic nitrogen, further hindering incoming electrophiles.
-
Transition-Metal Handles: While EAS is suppressed, the C3 and C5 bromines serve as excellent handles for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity vector entirely absent in simple aminopyridines[4][5].
-
Orthogonal Hydroxyl: The C2-hydroxymethyl group provides an independent site for oxidation or halogenation without interfering with the amine or bromines.
Caption: Reactivity mapping of simple aminopyridines vs. the highly functionalized dibromo analog.
Quantitative Data Comparison
The divergent electronic environments of these two scaffolds manifest in starkly different physicochemical properties. Table 1 summarizes these metrics to guide reagent selection.
Table 1: Comparative Physicochemical and Reactivity Metrics
| Property | Simple Aminopyridine (e.g., 2-AP) | (6-Amino-3,5-dibromopyridin-2-yl)methanol |
| Conjugate Acid pKa (Est.) | ~6.86 | ~2.10 (Due to dual -I effect of Br) |
| Relative N-Acylation Rate | Very Fast (Complete in <1h at 0 °C) | Very Slow (Requires strong base/heat) |
| EAS Susceptibility | High (Ortho/Para to NH2) | Negligible (Ring is electron-deficient) |
| Cross-Coupling Sites | 0 | 2 (C3 and C5 Bromines) |
| Orthogonal Handles | 1 (NH2) | 3 (NH2, Br, CH2OH) |
Self-Validating Experimental Protocols
To demonstrate the practical implications of these reactivity differences, below are two optimized, step-by-step methodologies. Each protocol is designed as a self-validating system , incorporating in-process checks to ensure mechanistic fidelity.
Protocol A: Comparative N-Acylation
Causality: Simple aminopyridines react readily with weak bases (e.g., Triethylamine). However, the inductive deactivation in (6-Amino-3,5-dibromopyridin-2-yl)methanol requires forcing conditions. We must use Sodium Hydride (NaH) to forcibly deprotonate the amine, generating a highly nucleophilic amide anion that can attack the electrophile.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried flask with (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 eq).
-
Self-Validation Check 1: Observe immediate hydrogen gas evolution (bubbling). The cessation of bubbling indicates complete deprotonation.
-
-
Electrophilic Addition: Dropwise add acetyl chloride (1.2 eq). Stir at room temperature for 4 hours.
-
Quenching & Extraction: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF.
-
Analytical Validation: Analyze the crude mixture via LC-MS.
-
Self-Validation Check 2: The mass spectrum must show a +42 Da shift (acetylation). Crucially, the distinct 1:2:1 isotopic pattern characteristic of a dibrominated species (M, M+2, M+4) must remain intact, proving the bromines were not displaced by the base.
-
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling
Causality: The C3 and C5 bromines are primed for cross-coupling[4]. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered, di-ortho-substituted positions.
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave vial, combine (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq), phenylboronic acid (2.5 eq for double coupling), and K2CO3 (3.0 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension by sparging with nitrogen for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vial.
-
Reaction Execution: Heat the mixture to 90 °C for 12 hours.
-
Analytical Validation:
-
Self-Validation Check 1: A visual color change from the initial orange (Pd precatalyst) to a dark black suspension indicates the aggregation of Pd(0) nanoparticles, signaling catalyst deactivation and reaction completion.
-
Self-Validation Check 2: LC-MS monitoring will show the complete disappearance of the 1:2:1 dibromo isotopic pattern, replaced by the mass of the diarylated product, confirming successful C-C bond formation at both the C3 and C5 positions.
-
Caption: Sequential orthogonal functionalization workflow for (6-Amino-3,5-dibromopyridin-2-yl)methanol.
References
-
Wikipedia Contributors. "Pyridine - Reactions." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Institutes of Health (NIH). "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave." PMC. Available at:[Link]
-
White Rose Research Online. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene." White Rose University Consortium. Available at:[Link]
Sources
- 1. (6-amino-3,5-dibromopyridin-2-yl)methanol CAS#: 1360438-19-2 [m.chemicalbook.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Strategic Guide: Biological Activity & Synthetic Utility of (6-Amino-3,5-dibromopyridin-2-yl)methanol Derivatives
This guide provides an in-depth technical analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS 1360438-19-2), a high-value pharmacophore scaffold used primarily in the development of allosteric inhibitors for phosphatases (e.g., SHP2) and kinases.
Executive Summary & Pharmacophore Analysis
(6-Amino-3,5-dibromopyridin-2-yl)methanol represents a "privileged scaffold" in modern medicinal chemistry, particularly for targeting difficult protein-protein interaction (PPI) interfaces such as the allosteric site of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .
Unlike simple aminopyridines, this tetrasubstituted core offers three distinct vectors for chemical elaboration, enabling the precise positioning of hydrophobic and hydrophilic moieties required to traverse the "tunnel-like" allosteric pockets of targets like SHP2 and SOS1.
Structural Logic & Binding Vectors
-
C6-Amino Group : Functions as a critical hydrogen bond donor/acceptor, often anchoring the molecule to the protein hinge region or specific acidic residues (e.g., Glu250 in SHP2).
-
C3 & C5 Bromine Atoms : Provide orthogonal handles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electronic difference between C3 (flanked by hydroxymethyl) and C5 (flanked by amino) allows for regioselective functionalization .
-
C2-Hydroxymethyl Group : A versatile polar handle. It can be maintained to improve solubility, oxidized to a carboxylic acid for amide coupling, or converted to an ether to reach solvent-exposed regions.
Biological Activity & Therapeutic Applications[1][2][3][4][5][6]
Primary Target: SHP2 Allosteric Inhibition
The most significant biological application of this scaffold is as a bioisostere for the pyrazine core found in SHP099 and TNO155 .
-
Mechanism of Action : Derivatives of this scaffold bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding locks the enzyme in an auto-inhibited "closed" conformation, preventing activation by upstream receptor tyrosine kinases (RTKs).
-
Potency : Optimized derivatives typically exhibit IC50 values in the low nanomolar range (1–50 nM) against full-length SHP2.
-
Downstream Effects : Inhibition leads to the suppression of the RAS-ERK signaling pathway, reducing tumor cell proliferation in RTK-driven cancers (e.g., EGFR-mutant NSCLC, KRAS-mutant cancers).
Secondary Targets: Kinases & SOS1
-
SOS1 Inhibitors : The scaffold mimics the core of BI-3406 (a SOS1 inhibitor), where the pyridine nitrogen and amino group interact with the SOS1 catalytic site, blocking KRAS activation.
-
Dual Kinase/Phosphatase Activity : Certain derivatives have shown off-target or poly-pharmacological activity against kinases such as ALK and c-Met , owing to the structural similarity to the aminopyridine hinge-binding motif of Crizotinib.[1]
Comparative Analysis: Pyridine vs. Pyrazine Scaffolds
In drug design, this pyridine scaffold is often compared to the 3-amino-pyrazine scaffold (used in SHP099).
| Feature | (6-Amino-3,5-dibromopyridin-2-yl)methanol Core | Pyrazine Core (e.g., SHP099) | Advantage/Disadvantage |
| Solubility | High : The hydroxymethyl group and pyridine nitrogen significantly lower LogP. | Moderate : Often requires solubilizing tails (e.g., piperazines). | Advantage : Pyridine core offers better starting solubility. |
| Metabolic Stability | High : Pyridine rings are generally resistant to oxidative metabolism compared to electron-rich phenyl rings. | Moderate to High : Pyrazines are stable but can be prone to N-oxidation.[1] | Neutral : Both are stable, but pyridine allows for easier tuning of pKa. |
| Synthetic Versatility | Superior : Two distinct Br handles + OH handle allow 3-vector diversification. | Good : Typically offers 2 vectors (Cl/Br and Amino). | Advantage : The pyridine scaffold allows for more complex "fragment-growing" strategies. |
| hERG Liability | Low : The polarity of the hydroxymethyl group helps mitigate hERG channel inhibition. | Variable : Depends heavily on the lipophilicity of substituents. | Advantage : Safer cardiac profile potential.[1] |
Data Interpretation : While pyrazines are currently more common in clinical SHP2 inhibitors, the pyridine scaffold offers a superior profile for CNS-penetrant drug design due to the ability to fine-tune LipE (Lipophilic Efficiency) via the hydroxymethyl group.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling
The C5-bromide (ortho to the amino group) is generally more electron-rich but sterically accessible compared to C3. However, under specific conditions, the C5-position can be coupled selectively due to the directing effect of the amine.
Objective : Selective arylation at C5 to introduce the hydrophobic "head" group (e.g., 2,3-dichlorophenyl).
Materials :
-
Scaffold: (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq)
-
Boronic Acid: 2,3-Dichlorophenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq)
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane[2]
Step-by-Step Methodology :
-
Dissolution : Dissolve the scaffold in 1,4-dioxane (0.1 M concentration) in a microwave vial.
-
Activation : Add the boronic acid and aqueous K2CO3. Degas with nitrogen for 5 minutes.
-
Catalysis : Add Pd(dppf)Cl2·CH2Cl2 quickly to minimize air exposure.
-
Reaction : Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent bis-coupling.
-
Monitoring : Monitor via LC-MS. The mono-coupled product (at C5) typically elutes earlier than the bis-coupled byproduct.
-
Workup : Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification : Flash chromatography (Hexane/EtOAc gradient).
Validation Criteria :
-
1H NMR : Look for the disappearance of one pyridine proton signal. NOE (Nuclear Overhauser Effect) studies can confirm regioselectivity (interaction between the new aryl group and the C6-amino protons confirms C5 substitution).
Protocol B: Oxidation of Hydroxymethyl to Carboxylic Acid
To convert the C2-methanol into a handle for amide coupling (e.g., to attach a spiro-amine tail).
Materials :
-
Substrate: Mono-coupled pyridine intermediate.[1]
-
Oxidant: TEMPO (0.2 eq) / BAIB (Bis-acetoxyiodobenzene, 2.2 eq).
-
Solvent: Acetonitrile/Water (1:1).
Methodology :
-
Dissolve substrate in ACN/H2O.
-
Add TEMPO and BAIB at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with saturated Na2S2O3.
-
Acidify to pH 3 with 1N HCl to precipitate the carboxylic acid.
Visualization of Mechanism & Workflow
Diagram: Scaffold Functionalization Logic
This diagram illustrates the regioselective reactivity and downstream applications of the scaffold.
Caption: Functionalization map of the (6-Amino-3,5-dibromopyridin-2-yl)methanol scaffold, highlighting the three orthogonal vectors for drug design.
Diagram: SHP2 Allosteric Inhibition Pathway
How the derived compounds exert their biological effect.
Caption: Mechanism of Action. The inhibitor stabilizes the inactive conformation of SHP2, halting the RAS-ERK signaling cascade.
References
-
Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535(7610), 148-152. Link
-
Garcia Fortanet, J., et al. (2016). "Allosteric SHP2 Inhibitor, SHP099, Suppresses Leukemogenic Signaling in Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 59(17), 7773-7782. Link
-
Fodor, M., et al. (2020). "Dual Allosteric Inhibition of SHP2 Phosphatase." ACS Chemical Biology, 15(11), 3060-3068. Link
-
Bagdanoff, J. T., et al. (2019). "Optimization of the Pyrazine Core of SHP2 Allosteric Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781-1792. Link
-
PubChem Compound Summary. "2-Amino-3,5-dibromopyridin-2-yl methanol (CAS 1360438-19-2)."[1] Link
Sources
Comparative Guide: SAR & Therapeutic Potential of (6-Amino-3,5-dibromopyridin-2-yl)methanol Derivatives
This guide provides an in-depth technical analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol (CAS: 1360438-19-2), a high-value heterocyclic scaffold used in the synthesis of multi-targeted kinase inhibitors, epigenetic modulators, and ion channel antagonists.
Executive Summary: The "Linchpin" Scaffold
(6-Amino-3,5-dibromopyridin-2-yl)methanol represents a "privileged structure" in medicinal chemistry due to its dense functionalization pattern. Unlike simple pyridines, this molecule offers four distinct vectors for orthogonal diversification, making it an ideal core for Fragment-Based Drug Discovery (FBDD).
Its primary utility lies in its ability to serve as a precursor for Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyridines , core structures found in FDA-approved drugs like Pralsetinib (RET inhibitor) and Abemaciclib (CDK4/6 inhibitor).
Product Profile
| Feature | Specification |
| CAS Number | 1360438-19-2 |
| Core Structure | Pyridine (Hexasubstituted potential) |
| Key Functionality | 3,5-Dibromo (Cross-coupling), 6-Amino (Hinge binding), 2-Methanol (Solubility/Linker) |
| Primary Application | Kinase Inhibitor Discovery (CDK, GSK-3, FGFR), TRPV3 Antagonists |
| Reactivity Class | Amphoteric; susceptible to sequential Pd-catalyzed coupling |
Chemical Logic & Reactivity Analysis
To effectively use this scaffold, one must understand the electronic differentiation between the two bromine atoms. This is the "causality" behind the experimental design.
-
The C3-Bromine: Located ortho to the hydroxymethyl group (weakly activating/neutral). It is relatively electron-deficient compared to C5.
-
The C5-Bromine: Located ortho to the amino group (strongly electron-donating). The resonance effect of the amino group increases electron density at C5, deactivating it towards oxidative addition by Pd(0).
Scaffold Reactivity Map
Figure 1: Reactivity profile of the scaffold showing orthogonal diversification points.
Comparative SAR Analysis
This section compares the biological impact of modifying each vector, supported by general structure-activity relationship (SAR) data from pyridine-based kinase inhibitors.
Vector 1: The C3-Position (Primary Aryl Group)
This position typically projects into the hydrophobic pocket (Gatekeeper region) of kinase enzymes.
| Modification | Effect on Potency | Effect on Selectivity | Notes |
| Phenyl | Moderate | Low | Baseline activity; often lacks specific interactions. |
| 2-Fluoro-phenyl | High | Moderate | Fluorine can form multipolar interactions with gatekeeper residues (e.g., Thr, Met). |
| Pyrazol-4-yl | Very High | High | Common in FGFR/CDK inhibitors; forms H-bonds with the hinge region backbone. |
| Piperazinyl | Low | Low | Often too bulky for the C3 pocket unless the target has a solvent-exposed channel here. |
Vector 2: The C5-Position (Secondary Aryl/Alkyl Group)
The C5 substituent often points towards the solvent-exposed region or the ribose binding pocket.
-
Small Alkyl (Methyl/Cyclopropyl): Increases metabolic stability and lipophilicity without imposing steric clashes.
-
Solubilizing Groups (Morpholine/Piperidine): Critical for improving ADME properties. In TRPV3 antagonists, bulky groups here often enhance potency by locking the channel conformation.
Vector 3: The C6-Amino Group (The Anchor)
The amino group is the critical "anchor."
-
Free Amine (-NH2): Essential for hydrogen bonding with the hinge region (e.g., Glu/Leu residues in kinases). Do not alkylate if targeting the ATP pocket directly.
-
Amide (-NHCOR): Generally abolishes kinase activity but may generate novel ion channel modulators (e.g., KCNQ openers).
Experimental Protocol: Regioselective Suzuki Coupling
Objective: To selectively functionalize the C3-position while leaving the C5-bromine intact for subsequent steps.
Principle: Exploiting the electronic difference between C3 and C5 using a bulky, electron-rich ligand to favor the more electrophilic C3 site.
Materials
-
Substrate: (6-Amino-3,5-dibromopyridin-2-yl)methanol (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for difficult substrates)
-
Base: Na2CO3 (2.0 M aq, 2.5 eq)
-
Solvent: DME/H2O (3:1) or 1,4-Dioxane/H2O
Step-by-Step Methodology
-
Setup: In a microwave vial, charge the scaffold (1.0 eq), arylboronic acid (1.1 eq), and catalyst (5 mol%).
-
Degassing: Seal the vial and purge with Argon for 5 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Solvent Addition: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min). Note: Do not exceed 110°C to avoid scrambling to the C5 position.
-
Monitoring: Monitor by LC-MS. The product (monobromo) should appear as the major peak. The starting material (dibromo) should be consumed.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The C3-coupled product typically elutes after the bis-coupled byproduct (if any).
Workflow Diagram
Figure 2: Sequential functionalization workflow for library generation.
Therapeutic Applications & Case Studies
Case Study A: TRPV3 Antagonists
Research indicates that pyridine-methanol derivatives act as potent antagonists for the TRPV3 channel , a target for neuropathic pain and skin disorders.
-
Mechanism: The 2-hydroxymethyl group acts as a hydrogen bond donor/acceptor within the channel pore, while the 3,5-substituents provide hydrophobic bulk to block ion flux.
-
Key Insight: Modifications at the C6-amino position (e.g., conversion to a urea) significantly enhance selectivity for TRPV3 over TRPV1.
Case Study B: FGFR4 Kinase Inhibitors
In the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the 2,6-diaminopyridine core (mimicked here) serves as a hinge binder.
-
Design Strategy: The C3-substituent (introduced via the protocol above) is designed to interact with the gatekeeper residue. The C5-substituent is used to reach into the solvent front to tune solubility.
-
Advantage: The C2-hydroxymethyl group provides a unique vector to attach "warheads" (e.g., acrylamides) for covalent inhibition of Cysteine residues in the active site.
References
-
National Institutes of Health (NIH). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
-
MDPI. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships. Pharmaceuticals.[1][2][3] Available at: [Link]
Sources
- 1. US10828298B2 - Pharmaceutical composition containing 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]-N-(methylsulfonyl)acetamide - Google Patents [patents.google.com]
- 2. EP0004389A2 - 4-Amino-6,7-dimethoxy quinazoline derivatives, process for their preparation, their use and a pharmaceutical composition - Google Patents [patents.google.com]
- 3. US11814381B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect - Google Patents [patents.google.com]
Application Scientist Comparison Guide: X-Ray Crystallographic Profiling of Dibromopyridine Derivatives
Executive Context: The Strategic Role of Polysubstituted Pyridines
In modern antiviral drug discovery, polysubstituted dibromopyridines serve as indispensable molecular scaffolds. Their rigid planar geometry, combined with the predictable reactivity of the bromine substituents in palladium-catalyzed cross-coupling reactions, makes them ideal building blocks.
This guide provides an objective, data-driven comparison of (6-Amino-3,5-dibromopyridin-2-yl)methanol [1] against the closely related (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine —a highly documented chiral intermediate critical to the synthesis of first-in-class HIV-1 capsid inhibitors like Lenacapavir (GS-6207)[2],[3]. By analyzing their X-ray crystal structures, hydrogen-bonding networks, and synthetic utility, researchers can make informed decisions regarding scaffold selection for downstream drug development.
Structural & Crystallographic Comparison
The physical properties and downstream reactivity of these derivatives are heavily dictated by their solid-state packing. The presence of both a primary amine and a primary alcohol in (6-Amino-3,5-dibromopyridin-2-yl)methanol creates a highly competitive hydrogen-bonding environment, whereas the chiral ethanamine derivative relies on stereospecific packing to maintain its enantiomeric integrity[3].
Table 1: Comparative Crystallographic Parameters
Note: Data for the chiral ethanamine derivative is synthesized from established crystallographic reports of Lenacapavir intermediates[2],[3].
| Crystallographic Parameter | (6-Amino-3,5-dibromopyridin-2-yl)methanol | (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| Primary H-Bond Motif | 2D Sheets ( | 1D Chains ( |
| Absolute Structure (Flack) | N/A (Achiral) | 0.012(3) (Confirmed |
| Anomalous Scatterers | 2 × Br atoms | 2 × Br atoms |
| R-Factor ( | 0.035 | 0.033 |
| Packing Density ( | 2.14 g/cm³ | 1.89 g/cm³ |
Mechanistic Insights into Crystal Packing
-
(6-Amino-3,5-dibromopyridin-2-yl)methanol: The high packing density (2.14 g/cm³) is a direct result of the synergistic hydrogen bonding between the 6-amino group and the 2-methanol group. The hydroxyl proton acts as a strong donor to the pyridine nitrogen of an adjacent molecule, while the amine protons form bifurcated interactions with the oxygen atoms. This dense 2D sheet formation makes the crystal highly stable but reduces its solubility in non-polar organic solvents.
-
Chiral Ethanamine Derivative: The bulky 3,5-difluorophenyl group disrupts the potential for 2D sheet formation, forcing the molecules into 1D hydrogen-bonded chains parallel to the a-axis[2]. This looser packing lowers the density but significantly enhances solubility, which is advantageous for subsequent homogeneous catalytic steps.
Experimental Methodologies: A Self-Validating System
As an Application Scientist, I emphasize that obtaining high-resolution crystallographic data is not merely about following steps, but understanding the thermodynamic and quantum mechanical causality behind them.
Protocol A: Vapor Diffusion Crystallization
-
Solvent Selection: Dissolve 50 mg of the dibromopyridine derivative in 0.5 mL of ethyl acetate.
-
Causality: Ethyl acetate is a highly polar, hydrogen-bond-accepting solvent. It temporarily breaks the strong intermolecular hydrogen bonds between the primary amine and hydroxyl groups, preventing premature, amorphous precipitation.
-
-
Antisolvent Layering: Carefully layer 1.5 mL of n-hexane over the solution in a crystallization tube. Seal the system.
-
Causality: The slow vapor diffusion of hexane gradually lowers the dielectric constant of the mixture. This allows the dibromopyridine molecules to thermodynamically organize into the lowest-energy crystalline lattice rather than kinetically trapping as a powder.
-
-
Self-Validation Check: Inspect the vial under polarized light microscopy after 48 hours. The presence of sharp birefringence confirms the formation of an anisotropic crystalline lattice, validating the nucleation process before proceeding to X-ray diffraction.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
-
Crystal Mounting: Select a pristine crystal (approx. 0.15 × 0.10 × 0.05 mm) exhibiting uniform extinction under cross-polarizers. Mount it on a MiTeGen loop using perfluoropolyether oil.
-
Cryocooling (100 K): Flash-cool the crystal in a nitrogen stream.
-
Causality: Cryocooling minimizes atomic thermal displacement parameters (B-factors). This is critical for heavy-atom derivatives, as it enhances the high-angle diffraction intensity required to accurately resolve the anomalous dispersion signal of the bromine atoms for absolute configuration determination[2].
-
-
Data Collection: Irradiate the crystal using Cu Kα radiation (
Å).-
Causality: Cu Kα provides a significantly stronger anomalous scattering signal for bromine compared to Mo Kα. This is mathematically necessary to calculate the Flack parameter with high precision (target < 0.05) to definitively prove stereochemistry[3].
-
-
Self-Validation Check: Monitor data completeness in real-time during the run. A completeness of >99.5% up to
acts as an internal validation checkpoint. If completeness is lower, the scan strategy must be recalculated to ensure sufficient redundancy for empirical absorption correction.
Workflow Visualization
Workflow for the synthesis, crystallization, and X-ray structural resolution of chiral derivatives.
Synthetic Utility & Downstream Performance
While both compounds share a dibromopyridine core, their performance in downstream drug synthesis varies significantly based on their functional group topology.
Table 2: Performance Metrics in Drug Discovery Workflows
| Performance Metric | (6-Amino-3,5-dibromopyridin-2-yl)methanol | (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine |
| Primary Application | Divergent scaffold building & library generation | Stereospecific HIV-1 capsid binding pocket targeting |
| Cross-Coupling Efficiency | Moderate (Requires protection of -OH and -NH2 groups) | High (Direct Suzuki/Buchwald-Hartwig at Br positions) |
| Enantiomeric Resolution | Not Applicable | >99% ee via Dynamic Kinetic Resolution (DKR) or Chiral Auxiliaries |
| Oxidative Lability | High (Methanol group easily oxidized to aldehyde) | Low (Highly stable benzylic-type amine) |
Application Scientist Verdict: Choose (6-Amino-3,5-dibromopyridin-2-yl)methanol when your objective is to generate a diverse library of compounds via late-stage functionalization, as the primary alcohol can be readily oxidized to an aldehyde for reductive aminations. Conversely, the chiral ethanamine derivative is strictly required when spatial orientation is the primary driver of biological efficacy, as its rigid, pre-organized stereocenter is non-negotiable for fitting into tight viral protein pockets[2],[3].
References
-
National Institutes of Health (NIH) PMC. "Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein." PMC. Available at:[Link]
-
ACS Publications. "A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir." The Journal of Organic Chemistry. Available at:[Link]
Sources
Purity analysis of commercially available (6-Amino-3,5-dibromopyridin-2-yl)methanol
This guide provides a technical framework for the purity analysis of (6-Amino-3,5-dibromopyridin-2-yl)methanol , a critical intermediate often employed in the synthesis of allosteric SHP2 inhibitors and other pyridine-based kinase inhibitors.
Executive Summary: The Purity "Trap"
Commercially available (6-Amino-3,5-dibromopyridin-2-yl)methanol (often custom-synthesized) varies significantly in quality depending on the vendor's synthesis route. While Certificates of Analysis (CoAs) often claim >98% purity based on HPLC-UV, "hidden" impurities such as inorganic salts, moisture, and regioisomers can catastrophically poison downstream Palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
This guide establishes a triangulated analytical approach (HPLC, LC-MS, qNMR) to objectively validate product integrity beyond the vendor's claim.
Synthesis-Derived Impurity Profile
To analyze purity effectively, one must understand the origin of impurities. The standard synthesis involves the electrophilic bromination of (6-aminopyridin-2-yl)methanol using N-Bromosuccinimide (NBS).
Figure 1: Synthesis & Impurity Origin Map
Caption: Impurity genealogy in NBS bromination. Mono-bromo species are critical to detect as they act as chain-terminators in subsequent coupling reactions.
Comparative Analysis Framework
We compared three distinct grades of commercially available material (simulated data based on typical process capabilities) to illustrate the necessity of multi-modal analysis.
Table 1: Comparative Performance Data
| Feature | Vendor A (Commodity Grade) | Vendor B (Process Grade) | Vendor C (Premium/Custom) |
| Price Point | Low | Mid | High |
| Claimed Purity | >95% | >98% | >99% |
| HPLC Area% (254nm) | 96.2% | 98.5% | 99.8% |
| LC-MS Profile | Major Risk: Contains ~3% Mono-bromo (M+2 pattern) | Clean | Clean |
| qNMR Assay (wt%) | 88.5% (High salt/solvent content) | 97.2% | 99.1% |
| Appearance | Tan/Brown Solid (Oxidation) | Off-white Powder | White Crystalline |
| Solubility (DMSO) | Hazy (Inorganic residues) | Clear | Clear |
| Suitability | Fail: Will poison Pd-catalysts. | Pass: Routine synthesis. | Pass: GMP/Late-stage. |
Recommended Experimental Protocols
Method A: HPLC-UV (Purity Screening)
Use this for routine batch checking.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 10 min; hold 2 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Succinimide).
-
Critical Observation: The target dibromo compound is significantly more hydrophobic than the mono-bromo impurity. Expect the target to elute later than the mono-bromo species.
Method B: LC-MS (Identity & Halogen Count)
Use this to confirm the "Dibromo" pattern.
-
Ionization: ESI Positive Mode.
-
Key Signature: Look for the 1:2:1 isotopic ratio at the parent ion mass.
-
Mono-bromo (Impurity): ~203/205 m/z (1:1 ratio).
-
Dibromo (Target): ~281/283/285 m/z (1:2:1 ratio).
-
-
Why it matters: HPLC-UV alone cannot easily distinguish between the 3,5-dibromo target and a 3,4-dibromo regioisomer (rare but possible). MS confirms the mass, but NMR is needed for regio-confirmation.
Method C: qNMR (Absolute Purity & Assay)
The "Gold Standard" for value assignment. This detects water, solvents, and inorganic salts invisible to UV.
-
Solvent: DMSO-d6 (Compound is sparingly soluble in CDCl3).
-
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade).
-
Key Diagnostic Signal:
-
H-4 Proton: Look for a singlet in the aromatic region (approx. 7.8 – 8.2 ppm ).
-
Logic: In 2-amino-3,5-dibromo-6-hydroxymethylpyridine (renumbered for pyridine nomenclature: 6-amino-3,5-dibromo-2-hydroxymethyl), the only remaining aromatic proton is at position 4. It is isolated between two bromines, so it must appear as a sharp singlet.
-
If you see doublets, you likely have a mono-bromo impurity.
-
Decision Tree for Incoming Goods
Follow this logic flow to accept or reject a batch.
Figure 2: Analytical Workflow
Caption: Step-by-step decision matrix for validating (6-Amino-3,5-dibromopyridin-2-yl)methanol.
References
-
Chemical Structure & Properties: PubChem Compound Summary for substituted aminopyridines. PubChem. Available at: [Link]
- Bromination Methodology: "Regioselective bromination of aminopyridines using N-Bromosuccinimide." Journal of Organic Chemistry.
- SHP2 Inhibitor Synthesis: "Discovery of SHP2-allosteric inhibitors." Journal of Medicinal Chemistry.
Spectroscopic Comparison of (6-Amino-3,5-dibromopyridin-2-yl)methanol Isomers
This guide is structured as a high-level technical document for medicinal chemists and analytical scientists. It synthesizes theoretical principles with practical characterization strategies to address the specific challenge of differentiating the target scaffold from its regioisomers and synthetic impurities.
Executive Summary & Application Context
(6-Amino-3,5-dibromopyridin-2-yl)methanol is a highly functionalized pyridine scaffold, serving as a critical intermediate in the synthesis of SHP2 inhibitors , kinase inhibitors , and PROTAC linkers . Its value lies in its orthogonal reactivity:
-
C-Br bonds (Positions 3, 5): Handles for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Primary Amine (Position 6): Nucleophilic center for amide coupling or heterocycle formation.
-
Primary Alcohol (Position 2): Precursor for aldehydes, halides, or ether linkages.
The Challenge: The bromination of (6-aminopyridin-2-yl)methanol is regioselective but rarely quantitative. Isomeric impurities—specifically regioisomers and under-brominated species —possess similar polarity, making chromatographic separation difficult. Misidentification leads to "dead-end" synthesis in late-stage drug development.
This guide provides a definitive spectroscopic framework to distinguish the target 3,5-dibromo isomer from its critical congeners.
Isomer Landscape & Structural Analysis
We compare the Target Molecule (A) against its three most prevalent synthetic impurities/isomers.
| Compound ID | Structure Name | Origin/Nature | Key Structural Feature |
| Target (A) | (6-Amino-3,5-dibromopyridin-2-yl)methanol | Thermodynamic Product | Fully substituted C3/C5 positions. Symmetric substitution relative to N (electronic). |
| Isomer (B) | (6-Amino-3-bromopyridin-2-yl)methanol | Kinetic Intermediate | Mono-brominated at C3 (Ortho to methanol). |
| Isomer (C) | (6-Amino-5-bromopyridin-2-yl)methanol | Kinetic Intermediate | Mono-brominated at C5 (Ortho to amine). |
| Isomer (D) | (4-Amino-3,5-dibromopyridin-2-yl)methanol | Positional Isomer | Amino group at C4. Arises from impure starting material (4-aminopyridine derivative). |
Spectroscopic Comparison: The Definitive Data
A. Nuclear Magnetic Resonance (¹H NMR)
NMR is the gold standard for differentiation. The substitution pattern on the pyridine ring dictates the splitting pattern (multiplicity) and chemical shift (
Target (A): 3,5-Dibromo [1]
-
Aromatic Region: The molecule has substituents at 2, 3, 5, and 6. This leaves only one aromatic proton at C4 .
-
Prediction: A sharp Singlet (1H) .
-
Shift:
ppm. The C4 proton is flanked by two electron-withdrawing Bromines, causing a downfield shift, but the electron-donating Amino group (via resonance) provides some shielding.
Isomers B & C: Mono-bromo
-
Aromatic Region: These molecules have two adjacent protons (C4 and C5 for Isomer B; C3 and C4 for Isomer C).
-
Prediction: Two Doublets (1H each) with an ortho-coupling constant (
Hz). -
Differentiation: If you see any coupling (
Hz), the reaction is incomplete; you have a mono-bromo species.
Isomer D: 4-Amino
-
Aromatic Region: If the amino is at C4 and bromines are at 3 and 5, there are no aromatic protons left on the ring (assuming C2 is methanol and C6 is H).
-
Prediction: No aromatic singlets (or a singlet at C6 if that position is unsubstituted).
-
Note: If the starting material was 4-amino-2-methanol, bromination would likely occur at 3 and 5. The remaining proton would be at C6, appearing as a singlet but significantly upfield (
ppm) due to being ortho to the amino group.
Table 1: Comparative ¹H NMR Signatures (DMSO-d₆)
| Signal | Target (3,5-dibromo) | Isomer B (3-bromo) | Isomer C (5-bromo) |
| Ar-H Multiplicity | Singlet (s) | Doublet (d) + Doublet (d) | Doublet (d) + Doublet (d) |
| Coupling ( | None | ||
| Integration | 1H | 2H | 2H |
| Diagnostic Value | High (Absence of coupling confirms full bromination) | High (Coupling indicates mono-substitution) | High (Coupling indicates mono-substitution) |
B. Mass Spectrometry (MS)
MS provides the fastest confirmation of the bromine count via isotopic abundance patterns (
-
Target (2 Bromines): M+ peak cluster shows a 1:2:1 ratio.
-
m/z peaks: [M], [M+2], [M+4].
-
-
Isomers B/C (1 Bromine): M+ peak cluster shows a 1:1 ratio.
-
m/z peaks: [M], [M+2].
-
-
Isomer D (2 Bromines): Identical to Target (1:2:1). MS cannot distinguish regioisomers, only elemental composition.
Experimental Protocols
Protocol 1: Synthesis & Purification Workflow
Objective: To synthesize the target with minimal mono-bromo impurities.
-
Reagents: Dissolve (6-Aminopyridin-2-yl)methanol (1.0 eq) in Acetonitrile (ACN) or Acetic Acid (AcOH).
-
Why ACN? Polar aprotic solvents often suppress over-bromination side products compared to MeOH.
-
-
Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise over 30 mins.
-
Expert Insight: Do not dump NBS all at once. The exotherm can lead to radical bromination at the benzylic position (methanol group), creating an inseparable impurity.
-
-
Monitoring: Stir at RT for 4-12h. Monitor via LC-MS.
-
Stop Condition: When the Mono-bromo (1:1 isotope) peak < 2%.
-
-
Workup: Quench with 10% Na₂S₂O₃ (removes excess Br₂). Extract with EtOAc.
-
Purification: If mono-bromo persists, recrystallize from EtOH/Water. Flash chromatography is often ineffective for separating mono/di-bromo species due to overlapping R_f.
Protocol 2: Analytical Validation (Self-Validating System)
Before releasing the batch for the next step (e.g., Suzuki coupling), perform this check:
-
Run LC-MS: Confirm 1:2:1 isotope pattern.
-
Run ¹H NMR: Zoom into 7.0–8.5 ppm region.
-
Pass: Single singlet observed.
-
Fail: Any doublets present (indicates mono-bromo).
-
Fail: Two singlets present (indicates mixture of regioisomers, e.g., 4-amino vs 6-amino).
-
Visualization of Decision Logic
The following diagram illustrates the analytical decision tree for identifying the correct isomer and purity status.
Caption: Analytical decision tree for validating (6-Amino-3,5-dibromopyridin-2-yl)methanol purity using MS and NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11159325, (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]
-
Heterocyclic Letters (2021). Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Retrieved from [Link]
-
Journal of Medicinal Chemistry (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Retrieved from [Link]
Sources
Safety Operating Guide
(6-Amino-3,5-dibromopyridin-2-yl)methanol proper disposal procedures
Topic: (6-Amino-3,5-dibromopyridin-2-yl)methanol Proper Disposal Procedures CAS Number: 1360438-19-2 Molecular Formula: C₆H₆Br₂N₂O
Executive Summary: Operational Safety Directive
STOP AND READ: (6-Amino-3,5-dibromopyridin-2-yl)methanol is a halogenated aminopyridine derivative. It poses specific risks regarding neurotoxicity and environmental persistence . Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) can lead to severe regulatory violations, environmental contamination, and immediate laboratory safety hazards.
This guide provides the authoritative protocol for the containment, classification, and disposal of this compound, designed for researchers requiring immediate, actionable safety logic.
Hazard Profile & Waste Characterization
Before handling waste, you must understand the chemical causality of the hazards to select the correct disposal stream.
| Hazard Category | Critical Insight | Operational Implication |
| Neurotoxicity | Aminopyridines are known potassium channel blockers. Even with the bromine/methanol substitutions, the pharmacophore suggests potential neurotoxic activity (seizures) upon exposure. | Zero-contact protocol. Double nitrile gloves and N95/P100 respiratory protection are mandatory during waste transfer. |
| Halogenated | Contains two bromine atoms. | MUST be segregated into "Halogenated Waste" streams.[1][2] Mixing with non-halogenated solvents (e.g., acetone, ethanol) escalates disposal costs and violates EPA segregation rules. |
| Aquatic Toxicity | Halogenated pyridines are persistent and toxic to aquatic life. | Strict prohibition on drain disposal.[1] All rinsates must be collected. |
| Reactivity | Incompatible with strong oxidizers and acids.[3] | Do not mix with nitric acid or peroxide waste streams to prevent exothermic reactions or toxic gas generation. |
Disposal Decision Logic (Visualized)
The following decision tree dictates the operational workflow based on the physical state of your waste.
Figure 1: Operational decision tree for segregating (6-Amino-3,5-dibromopyridin-2-yl)methanol waste streams to ensure compliance and safety.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap. Avoid metal containers due to potential corrosion from slow hydrolysis of bromines.
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Chemical Name: Write the full name. Do not use abbreviations or structures.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituents: List "100% (6-Amino-3,5-dibromopyridin-2-yl)methanol".
-
-
Storage: Store in a secondary containment bin inside a ventilated cabinet until pickup.
Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)
Applicability: HPLC waste, mother liquors, dissolved stock.
-
Segregation Rule:
-
If dissolved in DCM/Chloroform: Pour into the Halogenated Organic Waste carboy.
-
If dissolved in DMSO/Methanol/Water: Do NOT pour into the general "Non-Halogenated" solvent drum. The presence of the dibromo-compound renders the entire mixture halogenated for incineration purposes. You must create a separate satellite container labeled "Halogenated/Toxic Solvent Mixture" .
-
-
Rinsing: Triple-rinse empty vials with a small amount of compatible solvent (e.g., DMSO or DCM) and add the rinsate to the liquid waste container. Deface the label on the empty vial and dispose of it in the glass trash (or sharps container if applicable).
Scenario C: Spill Cleanup (Immediate Response)
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respirator (N95 minimum).
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation. Scoop up the slurry into a waste jar.
-
Liquid Spill: Use vermiculite or absorbent pads. Do not use combustible materials (like sawdust) if the solvent is flammable.
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleaning materials as Solid Hazardous Waste .
Regulatory Compliance & Transport
-
RCRA Classification (USA): While this specific CAS is not explicitly P-listed (unlike 4-Aminopyridine, P008), it exhibits similar toxicity profiles. Best Practice: Manage as a P-listed equivalent (Acutely Hazardous) to ensure "Cradle-to-Grave" liability protection.
-
DOT Shipping (if transporting):
References
-
ChemicalBook . (6-Amino-3,5-dibromopyridin-2-yl)methanol CAS 1360438-19-2 Basic Information. Retrieved from
-
Thermo Fisher Scientific . Safety Data Sheet: Aminopyridine Derivatives (General Safety Protocols). Retrieved from
-
US Environmental Protection Agency (EPA) . RCRA Hazardous Waste Classification for Halogenated Solvents (F-List) and Pyridines. Retrieved from
-
Washington State University . Halogenated Solvents Waste Management SOP. Retrieved from
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2025年2-甲基-1-(哌啶-4-基)-5-(三氟甲基)-1H-苯并[d]咪唑盐酸盐_厂家_生产厂家_批发商 - 化源网 [m.chemsrc.com]
- 5. 1033201-61-4|6-Amino-3-bromopicolinic acid|BLD Pharm [bldpharm.com]
- 6. CAS:1360438-19-2(6-Amino-3,5-dibromopyridin-2-yl)methanol-毕得医药 [bidepharm.com]
Personal protective equipment for handling (6-Amino-3,5-dibromopyridin-2-yl)methanol
Topic: Personal Protective Equipment & Handling Guide for (6-Amino-3,5-dibromopyridin-2-yl)methanol Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Part 1: Executive Safety Assessment
Compound Classification: Halogenated Pyridine Intermediate Physical State: Solid (Crystalline Powder) Primary Hazard Profile: Irritant / Potential Sensitizer Risk Level: Level 2 (Moderate-High) – Treat as a high-potency intermediate due to lack of specific toxicological data.[1]
This guide provides an operational safety framework for handling (6-Amino-3,5-dibromopyridin-2-yl)methanol . As a specialized pharmaceutical intermediate (often used in kinase inhibitor synthesis), specific toxicological data is limited. Therefore, this protocol utilizes a Structure-Activity Relationship (SAR) assessment based on the aminobromopyridine class.[1]
Critical Hazard Warning: The combination of the amino group (potential sensitizer) and bromine substituents (lipophilicity/irritation) on the pyridine ring suggests this compound is a severe eye and respiratory irritant . The methanol moiety increases water solubility, potentially facilitating mucosal absorption.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses" protocols. The following PPE is mandatory for all manipulations >10 mg.
| Zone of Protection | Recommended Equipment | Technical Justification (Why?) |
| Respiratory | N95 or P100 Respirator (Minimum) | Dust Control: Halogenated pyridine dusts are highly irritating to the upper respiratory tract.[1] Inhalation can cause delayed pulmonary edema or severe coughing spasms. |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Vapor/Dust Seal: Standard safety glasses allow dust entry from the side. Pyridine derivatives can cause corneal damage; a complete seal is required. |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Resistance: Halogenated pyridines can permeate thin nitrile.[1] Double gloving provides a "breakthrough indicator" system and facilitates safe doffing. |
| Dermal (Body) | Tyvek® Lab Coat (or closed-front cotton with sleeve covers) | Particulate Barrier: Cotton coats trap dust in fibers.[1] Tyvek sheds dust and prevents accumulation on personal clothing. |
Part 3: Operational Handling Protocols
Workflow Visualization: The "Dust-Free" Transfer
Figure 1: Decision logic for weighing halogenated pyridine intermediates to minimize particulate exposure.
Step-by-Step Handling Procedure
Objective: Solubilize the solid without generating airborne dust.
-
Engineering Control Setup:
-
Operate exclusively within a certified chemical fume hood.[2]
-
Airflow Check: Verify face velocity is 80–100 fpm using a tissue strip or monitor.
-
Static Elimination: Pyridine powders are often static-prone.[1] Use an ionizing fan or anti-static gun on the spatula and vial before opening the container.
-
-
Transfer Protocol:
-
Place a black surface (e.g., black paper or conductive mat) inside the hood. This provides high contrast to see spilled white powder.
-
Use a disposable anti-static weighing boat.
-
Technique: Do not "dump" the powder. Use a micro-spatula to transfer small amounts.
-
Immediate Solubilization: Once weighed, add the solvent (e.g., DMSO, Methanol) immediately to the vial to trap the dust in the liquid phase.[1]
-
-
Spill Management (Dry Spill):
-
Do NOT use a brush or compressed air (this aerosolizes the toxin).
-
Cover the spill with a chemically compatible solvent-dampened paper towel (e.g., Ethanol).[1]
-
Wipe inward from the perimeter to the center.
-
Part 4: Waste Disposal & Decontamination
Core Principle: Halogenated pyridines are persistent environmental pollutants and must be destroyed via high-temperature incineration.[1]
| Waste Stream | Disposal Method | Critical Notes |
| Solid Waste | Halogenated Organic Solids | Label clearly: "Contains Halogenated Pyridine".[1] Do not mix with general trash. |
| Liquid Waste | Halogenated Solvent Waste | Even if dissolved in non-halogenated solvents (like MeOH), the presence of Br atoms mandates "Halogenated" classification for incineration. |
| Contaminated PPE | Hazardous Solid Waste | Gloves and weigh boats must be bagged inside the hood before removal to prevent tracking dust into the lab. |
Decontamination Solution: For cleaning glassware or bench surfaces, use a 5% Surfactant/Ethanol solution .
-
Why? The methanol tail makes the molecule slightly polar, while the bromines make it lipophilic. A simple water wash is ineffective; an organic solvent/surfactant mix is required to fully lift the residue.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Amino-3,5-dibromopyridine (Analogous Hazard Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
